Finrozole

Catalog No.
S528010
CAS No.
160146-17-8
M.F
C18H15FN4O
M. Wt
322.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Finrozole

CAS Number

160146-17-8

Product Name

Finrozole

IUPAC Name

4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile

Molecular Formula

C18H15FN4O

Molecular Weight

322.3 g/mol

InChI

InChI=1S/C18H15FN4O/c19-16-7-3-13(4-8-16)9-17(24)18(23-12-21-11-22-23)15-5-1-14(10-20)2-6-15/h1-8,11-12,17-18,24H,9H2/t17-,18+/m0/s1

InChI Key

SLJZVZKQYSKYNV-ZWKOTPCHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-(3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl)benzonitrile, finrozole, MPV 2213ad, MPV-2213ad

Canonical SMILES

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]([C@@H](C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

The exact mass of the compound Finrozole is 322.123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Finrozole MPV-2213ad basic research

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile in Humans

The table below summarizes key pharmacokinetic parameters of Finrozole from a clinical study in healthy male volunteers after a single oral dose [1] [2] [3].

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
tmax (h) 2.94 (1.29) 0.63 (0.23) 2.50 (0.58) 0.71 (0.27) 3.13 (1.33)
Cmax (ng/ml) 2.11 (1.58) 6.22 (1.73) 8.88 (3.28) 36.87 (17.09) 18.20 (5.65)
AUC(0,∞) (ng/ml*h) 13.25 (9.03) 13.93 (3.79) 57.68 (17.88) 75.54 (22.24) 118.23 (45.69)
t½ (h) 8.36 (4.48) 3.38 (3.31) 7.85 (2.53) 2.86 (0.94) 7.71 (1.65)
Relative Bioavailability 88.69% (34.36) (Reference) 77.68% (13.51) (Reference) Not applicable

Abbreviations: tmax: time to reach peak serum concentration; Cmax: peak serum concentration; AUC(0,∞): area under the serum concentration-time curve from zero to infinity; : apparent elimination half-life. Data presented as mean (standard deviation) [1].

Detailed Experimental Protocols

Human Pharmacokinetics Study [1]
  • Study Design: An open, partly randomized cross-over study involving 23 healthy male volunteers.
  • Dosing: Single doses of 3 mg, 9 mg, or 30 mg this compound were administered as tablets or an oral solution (30 mg dose was tablet only), with a 14-day washout period between administrations.
  • Sample Collection: Blood samples were collected via a cannula or venepuncture at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, 32 hours, and 2, 3, and 5 days post-dose.
  • Sample Processing: Serum was separated by centrifugation and stored frozen at -70°C until analysis.
  • Bioanalytical Method: Serum this compound concentrations were determined using high-performance liquid chromatography combined with triple quadrupole mass spectrometry (LC-MS/MS). The method had a quantification limit of 0.1 ng/ml and a linear range of 0.1-40.0 ng/ml.
  • Data Analysis: Pharmacokinetic parameters were calculated using a non-compartmental model with the PCNONLIN 4.2 software.
In Vivo Efficacy Study in a Transgenic Mouse Model [4]
  • Animal Model: 4-month-old transgenic male mice expressing human aromatase (AROM+), which develop an estrogen-driven phenotype.
  • Formulation: this compound was suspended in a 0.5% carboxylmethylcellulose (CMC) vehicle.
  • Dosing Regimen: A dose of 10 mg/kg of body weight was administered daily by oral gavage in a volume of 0.2 ml for a duration of 6 weeks.
  • Key Assessments:
    • Organ Weights & Histology: Body and organ weights were recorded. Tissues were fixed and stained with hematoxylin and eosin for histological analysis.
    • Hormone Measurements: Serum and intratesticular testosterone and estradiol levels were measured by radioimmunoassay after diethyl ether extraction.
    • Immunohistochemistry: Tissues were stained for markers like 3β-HSD1 (Leydig cells), estrogen receptor α (ERα), and androgen receptor (AR).

Mechanism of Action & Research Applications

This compound is a novel, non-steroidal, competitive inhibitor of the enzyme aromatase (Cytochrome P450 19A1 or CYP19A1) [1] [4]. This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens (androstenedione and testosterone) into estrogens (estrone and estradiol) [4].

The following diagram illustrates the mechanism of this compound and its physiological consequences based on research findings:

finrozole_mechanism Androgens Androgens Aromatase Aromatase Androgens->Aromatase Conversion Estrogens Estrogens Aromatase->Estrogens Physiological_Effects Physiological_Effects Estrogens->Physiological_Effects Stimulates This compound This compound This compound->Aromatase Competitive  Inhibition

Key research findings demonstrate that by inhibiting aromatase, this compound effectively:

  • Lowers Estrogen Levels: Treatment in AROM+ mice significantly reduced serum and intratesticular estradiol levels [4].
  • Increases Androgen Levels: The same treatment normalized previously reduced intratesticular and serum testosterone levels, correcting the estrogen-androgen imbalance [4].
  • Reverses Estrogen-Mediated Phenotypes: The inhibition led to the reversal of multiple abnormalities in AROM+ mice, including [4]:
    • Descent of cryptorchid testes.
    • Recovery of disrupted spermatogenesis.
    • Reduction of Leydig cell hyperplasia and hypertrophy.
    • Involution of gynecomastia (mammary gland development).
    • Diminishment of pituitary and adrenal hyperplasia.

Research Applications & Efficacy in Models

This compound has shown efficacy in various research models, demonstrating its potential utility in studying multiple conditions.

Research Area / Model Reported Efficacy / Outcome Citation
Transgenic Aromatase-Expressing (AROM+) Mice Normalized hormone levels; reversed cryptorchidism, gynecomastia, and pituitary/adrenal hyperplasia. [4]
Contraception in Blue Fox Vixens Doses ≥3.5 mg/kg initiated pre-ovulation prevented pregnancy without observed malformations in offspring. [5]
Human Endometriosis Model (Nude Mice) Inhibited aromatase transcription and decreased proliferation rate in implanted human endometrial tissue. [6]

Important Research Status Note

According to available data, this compound has been discontinued from clinical development and did not receive approval for medical use [7]. Earlier phase trials explored its potential for treating urinary symptoms in men and neoplasms [1] [7]. All information presented here is intended for foundational scientific research and understanding of aromatase inhibition.

References

Mechanism of Action and Biochemical Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Finrozole works by competitively inhibiting the aromatase enzyme (CYP19A1). This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens like testosterone and androstenedione into estrogens like estradiol and estrone [1]. By blocking this conversion, this compound effectively reduces systemic and local estrogen levels in tissues [2].

The following diagram illustrates the steroidogenesis pathway and the specific point of this compound inhibition:

finrozole_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase (CYP19) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19) Pregnenolone->Androstenedione Multiple steps This compound This compound Aromatase\n(CYP19) Aromatase (CYP19) This compound->Aromatase\n(CYP19) Inhibits

This suppression of estrogen synthesis is the basis for its investigated and approved uses, including treating conditions of estrogen excess and controlling estrus cycles [1] [2].

Key Pharmacokinetic Data in Humans

A study of 23 healthy male volunteers investigated the pharmacokinetics of single oral doses of this compound (3, 9, and 30 mg) given as both tablets and an oral solution [3] [4]. The key parameters are summarized below:

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
tₘₐₓ (h) 2.94 (1.29) 0.63 (0.23) 2.50 (0.58) 0.71 (0.27) 3.13 (1.33)
Cₘₐₓ (ng/ml) 2.11 (1.58) 6.22 (1.73) 8.88 (3.28) 36.87 (17.09) 18.20 (5.65)
AUC(0,∞) (ng/ml*h) 13.25 (9.03) 13.93 (3.79) 57.68 (17.88) 75.54 (22.24) 118.23 (45.69)
t₁/₂ (h) 8.36 (4.48) 3.38 (3.31) 7.85 (2.53) 2.86 (0.94) 7.71 (1.65)

Key Findings from the Pharmacokinetic Study:

  • Formulation Impact: The tablet had a slower absorption rate (longer tₘₐₓ) and lower peak concentration (Cₘₐₓ) compared to the oral solution, but a longer apparent elimination half-life, likely due to continued absorption [3].
  • Dose Proportionality: The Area Under the Curve (AUC) increased proportionally with the dose, indicating predictable linear pharmacokinetics [3].
  • Bioavailability: The relative bioavailability of the tablet formulation was calculated to be 89% for the 3 mg dose and 78% for the 9 mg dose compared to the oral solution [3].

Preclinical Evidence and Experimental Protocol

A key preclinical study demonstrated the efficacy of this compound in a transgenic mouse model (AROM+) that exhibits elevated estrogen levels and related pathologies [1].

  • Experimental Subjects: 4-month-old male AROM+ mice and wild-type controls [1].
  • Treatment Protocol:
    • Drug: this compound was suspended in a 0.5% carboxylmethylcellulose vehicle [1].
    • Dose and Route: 10 mg/kg of body weight, administered daily by oral gavage in a 0.2 ml volume [1].
    • Duration: 6 weeks [1].
  • Key Outcomes: The treatment normalized the animals' reduced testosterone levels, decreased estradiol levels, and led to the resolution of several estrogen-dependent conditions. These included the descent of cryptorchid testes, recovery of spermatogenesis, and involution of gynecomastia [1].

Development Status and Applications

  • Human Therapeutics: this compound was initially developed for human use. It reached Phase 2 clinical trials for the treatment of urination disorders in men, presumed to be related to hormonal imbalance [5]. Development for human indications was later discontinued [5].
  • Veterinary Medicine: In April 2025, this compound received European marketing authorization as the active ingredient in Prevestrus vet [2] [6]. It is indicated for the control of estrus (heat) in female dogs to shorten the heat period and reduce the risk of unwanted pregnancy [2]. The approved dose is 5 mg/kg once daily for seven days, starting from the onset of proestrus [2].

Key Experimental Protocols for Researchers

For a comprehensive technical guide, here are the core methodologies from the pivotal human pharmacokinetic and animal model studies.

1. Clinical Pharmacokinetic Study Protocol [3]

  • Design: Open, partly randomized, cross-over study.
  • Subjects: 23 healthy male volunteers.
  • Dosing: Single doses of 3 mg, 9 mg (as tablet or solution), and 30 mg (as tablet only), with a 14-day washout between administrations.
  • Bioanalysis: Serum concentrations of this compound were determined using high-performance liquid chromatography combined with tandem mass spectrometry (LC-MS/MS).
    • Quantification Limit: 0.1 ng/ml.
    • Linear Range: 0.1 to 40.0 ng/ml.
  • Pharmacokinetic Analysis: A non-compartmental model was used via the PCNONLIN 4.2 software to calculate Cₘₐₓ, tₘₐₓ, AUC, and t₁/₂.

2. Preclinical In Vivo Efficacy Model Protocol [1]

  • Animal Model: 4-month-old transgenic male mice expressing human aromatase (AROM+).
  • Treatment: Daily oral gavage of this compound (10 mg/kg) or vehicle control for 6 weeks.
  • Endpoint Analysis:
    • Hormone Measurement: Serum and intratesticular testosterone and estradiol were measured by radioimmunoassay (RIA) after diethyl ether extraction.
    • Histological Analysis: Organs (testes, pituitary, adrenal, mammary gland) were weighed, fixed, and stained with hematoxylin and eosin (H&E) for morphological assessment.
    • Immunohistochemistry: Tissues were stained for specific markers like 3β-HSD (for Leydig cells) and estrogen receptors.

References

Finrozole aromatase inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Biochemical Mechanism

The following diagram illustrates the biochemical pathway of estrogen synthesis and the point of inhibition by finrozole:

finrozole_mechanism This compound inhibits aromatase, blocking estrogen synthesis. Androgens Androgens Aromatase Aromatase Androgens->Aromatase conversion via Estrogens Estrogens Aromatase->Estrogens This compound This compound This compound->Aromatase competitive inhibition

This compound's inhibition of aromatase is competitive, meaning it binds to the enzyme's active site, preventing the natural androgen substrates from attaching [1]. This action is particularly crucial in tissues outside the gonads (extragonadal tissues), where local aromatase activity is a key source of estrogen, especially in postmenopausal women and males [2] [3]. The resulting decrease in estrogen levels deprives estrogen-dependent tissues and cells (including certain cancer cells) of the hormonal signal needed for growth and proliferation [3].

Quantitative Pharmacokinetic Profile

A study in healthy male volunteers provides key data on this compound's absorption and elimination; the following table summarizes the findings after a single oral dose [1]:

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
tmax (hours) 2.94 0.63 2.50 0.71 3.13
Cmax (ng/ml) 2.11 6.22 8.88 36.87 18.20
AUC(0,∞) (ng/ml*h) 13.25 13.93 57.68 75.54 118.23
t½,z (hours) 8.36 3.38 7.85 2.86 7.71

Key Findings from Pharmacokinetic Data: [1]

  • Absorption: The tablet formulation has a relatively rapid absorption, but significantly slower than the solution, as indicated by the longer tmax.
  • Exposure: The AUC (Area Under the Curve) increased proportionally with the dose, indicating linear pharmacokinetics.
  • Half-life: The apparent elimination half-life was longer for the tablet formulation (~8 hours) than the solution (~3 hours), likely due to continued absorption from the gastrointestinal tract overlapping with the elimination phase.
  • Bioavailability: The relative bioavailability of the tablet was 89% (3 mg) and 78% (9 mg) compared to the oral solution.

Evidence from Preclinical Models

The therapeutic potential of this compound is demonstrated in a transgenic mouse model (AROM+) that overexpresses human aromatase, leading to a severe hormonal imbalance [2]. The following diagram and table summarize the experimental workflow and key outcomes:

preclinical_study This compound study design in AROM+ transgenic mice. A 4-month-old male AROM+ mice B Grouping (n=10 per group) A->B C1 Control Group (Placebo vehicle) B->C1 C2 Treatment Group (this compound 10 mg/kg) B->C2 D Daily oral gavage for 6 weeks C1->D C2->D E Analysis & Endpoints D->E

Parameter Untreated AROM+ Mice (Phenotype) Effect of 6-Week this compound Treatment (10 mg/kg)
Hormonal Balance Low testosterone, high estradiol Normalized: Testosterone increased, estradiol decreased [2]
Testicular Anatomy Cryptorchidism (undescended testes) Reversed: Testes descended to scrotum within 4-15 days [2]
Spermatogenesis Disrupted Recovered: Appearance of qualitatively complete spermatogenesis [2]
Leydig Cells Hypertrophy and hyperplasia Normalized: Marked diminishment of hypertrophy [2]
Mammary Gland Gynecomastia (female-like development) Involution: Markedly diminished development and differentiation [2]
Other Organs Pituitary and adrenal hyperplasia Diminished: Hyperplasia was reduced [2]

Potential Therapeutic Applications

Based on its mechanism and preclinical results, this compound has been investigated for several conditions related to estrogen excess or imbalance:

  • Treatment of Male Urological Symptoms: The initial human pharmacokinetic study noted this compound was being evaluated for urinary symptoms in men, as its potent suppression of estradiol could be therapeutic in conditions like benign prostatic hyperplasia [1].
  • Gynecomastia: The reversal of gynecomastia in the AROM+ mouse model strongly supports its potential use for treating this condition in men [2].
  • Fertility Control in Animals: A study in blue fox vixens demonstrated that this compound could effectively prevent pregnancy when administered at sufficient doses before ovulation, suggesting applications in non-surgical animal contraception [4].

Conclusion for Researchers

This compound represents a competitive aromatase inhibitor with a well-defined mechanism of action. Key characteristics include dose-dependent estrogen suppression, favorable linear pharmacokinetics, and a pharmacokinetic profile suitable for once or twice-daily dosing.

Compelling preclinical evidence from transgenic mouse models demonstrates its efficacy in reversing a wide range of estrogen-mediated pathologies, from gynecomastia to infertility. While its development for human cancers appears to have been superseded by other aromatase inhibitors, the research to date positions this compound as a potent tool for investigating estrogen biology and a potential therapeutic agent for non-oncological conditions characterized by hormonal imbalance.

References

Finrozole Basic Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information about Finrozole as a research compound:

Attribute Description
Drug Type Small molecule drug [1]
Mechanism of Action Aromatase inhibitor (inhibits the P450 aromatase enzyme) [1] [2]
Synonyms MPV-2213AD [1] [2]
CAS Registry 160146-17-8 [1]
Molecular Formula C₁₈H₁₅FN₄O [1]
Highest R&D Phase Discontinued (Phase 2 for urination disorders; Phase 1 for neoplasms) [1]
Latest Status Listed as an active substance in the veterinary medicine "Prevestrus vet," under assessment by the European Medicines Agency (EMA) [3].

Key Research Findings & Experimental Insights

This compound has been primarily investigated as a tool to understand the effects of estrogen inhibition in various disease models.

  • Rescuing Hormonal Imbalance Phenotypes: A foundational study from 2004 used this compound in a transgenic mouse model that overexpresses human aromatase (AROM+), leading to elevated estrogen levels and severe reproductive abnormalities [2].
  • Overcoming Therapy Resistance: A patent from 2009 suggests that histone deacetylase (HDAC) inhibitors like MS-275 can be combined with aromatase inhibitors to treat endocrine-regulated cancers, potentially by overcoming hormonal therapy resistance [4]. While this highlights a strategic use of aromatase inhibition, the patent does not specify if this compound was explicitly tested in this combination.
  • Role in Inflammation Models: A 2021 study on testicular inflammation in AROM+ mice noted that the pathological changes, including an increase in TRPV2-ion-channel-positive macrophages, were restored after treatment with an aromatase inhibitor. This study used this compound as a rescue agent to confirm that the observed inflammation was a consequence of the altered sex hormone balance [5].

Detailed Experimental Protocol

The following methodology is adapted from the 2004 study on AROM+ mice [2], providing a template for in vivo efficacy studies of aromatase inhibitors.

  • Animal Model: 4-month-old male transgenic mice expressing human P450 aromatase (AROM+) and wild-type controls.
  • Compound Formulation:
    • Drug Substance: this compound (MPV-2213ad) [2].
    • Vehicle: 0.5% carboxylmethylcellulose (CMC) in deionized water [2].
    • Preparation: this compound was first mixed with a few drops of vehicle in a mortar, then thoroughly triturated. The mixture was brought to one-third of the final volume with vehicle and sonicated for 5 minutes. This process was repeated twice more to achieve the final suspension volume [2].
  • Dosage & Administration:
    • Dose: 10 mg per kg of body weight [2].
    • Route & Volume: Administered daily by oral gavage in a volume of 0.2 mL [2].
    • Treatment Duration: 6 weeks [2].
  • Key Assessments & Endpoints:
    • Organ Morphology: Body and organ weights (testes, adrenals, pituitary) were recorded post-treatment [2].
    • Cryptorchidism Resolution: Testis descent to the scrotum was monitored [2].
    • Histology: Tissues were fixed, embedded, sectioned, and stained with Hematoxylin and Eosin (H&E) to analyze structure (e.g., pituitary and adrenal hyperplasia, spermatogenesis, mammary gland morphology) [2].
    • Hormone Measurement: Serum and intratesticular levels of testosterone and estradiol were measured via radioimmunoassay (RIA) after extraction [2].
    • Immunohistochemistry (IHC): Sections were stained for specific proteins (e.g., 3βHSD, estrogen receptor α and β) to characterize cell types and receptor status [2].

Visualizing the Core Mechanism of Action

The following diagram illustrates the fundamental pharmacological action of this compound, as demonstrated in the AROM+ mouse model studies [2] [5].

finrozole_mechanism Androgens Androgens Aromatase Aromatase Androgens->Aromatase Conversion Estrogens Estrogens Aromatase->Estrogens This compound This compound This compound->Aromatase Inhibits

This compound inhibits aromatase, blocking estrogen production.

Research Summary & Future Directions

This compound is a well-characterized aromatase inhibitor in preclinical research. Its main application has been as a tool compound to investigate the consequences of estrogen suppression in models of hormonal imbalance, such as the AROM+ mouse [2] [5]. Evidence suggests potential efficacy in normalizing estrogen-related pathologies, including cryptorchidism, disrupted spermatogenesis, gynecomastia, and hormone-driven inflammation.

The most promising recent development is its progression to regulatory review as a veterinary medicinal product for animal use [3]. For human therapeutic development, future research would need to build upon the mechanistic foundation and explore its efficacy in newer disease models, potential combinations with other agents (as suggested by the HDAC inhibitor patent [4]), and comprehensive toxicology and pharmacokinetic studies.

References

Mechanism of Action and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Finrozole inhibits the cytochrome P450 aromatase enzyme (CYP19), which is responsible for the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). This inhibition reduces circulating estrogen levels, making it a potential therapy for estrogen-dependent conditions [1] [2] [3].

Key human pharmacokinetic parameters from a study in healthy male volunteers are summarized in the table below [1] [3].

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
Time to Peak (tmax) 2.5 - 3.1 h 0.6 - 0.7 h 2.5 - 3.1 h 0.6 - 0.7 h ~3.1 h
Peak Concentration (Cmax) 2.11 ng/mL 6.22 ng/mL 8.88 ng/mL 36.87 ng/mL 18.20 ng/mL
Elimination Half-Life (t½,z) ~8 h ~3 h ~8 h ~3 h ~8 h
Bioavailability (Relative to Solution) 89% (Reference) 78% (Reference) Not Applicable

The diagrams below illustrate this compound's core mechanism and experimental workflow for a key preclinical study.

finrozole_mechanism Androgens Androgens Aromatase Aromatase Androgens->Aromatase  Conversion Estrogens Estrogens Aromatase->Estrogens This compound This compound This compound->Aromatase  Inhibits

This compound inhibits the aromatase enzyme, blocking estrogen synthesis.

finrozole_study Start Transgenic AROM+ Male Mice (High Estrogen/Androgen Ratio) Group1 Treatment Group: This compound (10 mg/kg/d) Oral Gavage, 6 weeks Start->Group1 Group2 Control Group: Vehicle Only Start->Group2 Analysis Endpoint Analysis Group1->Analysis Group2->Analysis Hormones Serum & Testicular Hormones Analysis->Hormones Morphology Organ Weight & Histology Analysis->Morphology

Experimental workflow for evaluating this compound efficacy in AROM+ mice.

Key Preclinical Efficacy Findings

This compound has demonstrated significant biological effects in animal models, effectively reversing phenotypes caused by high estrogen-to-androgen (E/A) ratios. The table below summarizes core findings from a study in transgenic AROM+ male mice [2].

Parameter Untreated AROM+ Mice After this compound Treatment (10 mg/kg/day for 6 weeks)
Hormone Levels High Estradiol, Low Testosterone Estradiol decreased, Testosterone normalized
Reproductive Phenotype Cryptorchidism (undescended testes) Testes descended to scrotum
Spermatogenesis Disrupted Recovered and qualitatively complete
Mammary Gland Gynecomastia (female-like development) Marked involution (gland shrinkage)
Organ Weights Enlarged adrenals and pituitary Normalized
Leydig Cells Hypertrophy and hyperplasia Normalized structure

Another study in blue fox vixens established a minimum effective dose of 3.5 mg/kg for contraception when administered for 21 days starting in the pre-ovulatory period. This treatment reduced pregnancy rates from 89.5% (placebo) to 55.6% without causing observed malformations in cubs [4].

Detailed Experimental Protocols

To assist in experimental replication, here are the detailed methodologies from the key studies cited.

1. Protocol: this compound Efficacy in AROM+ Mouse Model [2]

  • Animal Model: 4-month-old transgenic male mice expressing human P450 aromatase (AROM+).
  • Drug Formulation: this compound was suspended in a 0.5% carboxylmethylcellulose vehicle.
  • Dosing Regimen: 10 mg/kg of body weight, administered daily by oral gavage (0.2 ml volume) for 6 weeks.
  • Control: An age-matched control group received the vehicle only.
  • Endpoint Measurements:
    • Hormone Assays: Serum and intratesticular testosterone and estradiol were measured by radioimmunoassay after diethyl ether extraction.
    • Tissue Analysis: Organs (testes, pituitary, adrenals, mammary glands) were weighed and processed for histology (H&E staining) and immunohistochemistry.

2. Protocol: Human Pharmacokinetics Study [1] [3]

  • Study Design: Open, partly randomized, cross-over study in 23 healthy male volunteers.
  • Dosing: Single doses of this compound (3 mg, 9 mg, or 30 mg) were given as tablets or an oral solution, with a 14-day washout period between administrations.
  • Bioanalysis: Serum concentrations of this compound were determined using high-performance liquid chromatography combined with tandem mass spectrometry (HPLC-MS/MS). The lower limit of quantification was 0.1 ng/mL.
  • Pharmacokinetic Analysis: Parameters were calculated using a non-compartmental model with the PCNONLIN 4.2 software.

Conclusion and Research Applications

This compound is a well-characterized aromatase inhibitor with demonstrated efficacy in normalizing hormone imbalances and their physiological consequences in preclinical models. The available human data shows a favorable pharmacokinetic profile with dose-dependent exposure.

For future research, potential applications could include:

  • Combination Therapies: Investigating this compound alongside other agents where estrogen modulation is beneficial.
  • Extended Disease Models: Exploring its efficacy in other conditions driven by estrogen excess.
  • Formulation Development: Leveraging its pharmacokinetic data to develop improved formulations.

References

Finrozole Pharmacokinetic Parameters in Humans

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key pharmacokinetic parameters of Finrozole from a clinical study in healthy male volunteers after single oral doses [1].

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
Tmax (h) 2.94 (1.29) 0.63 (0.23) 2.50 (0.58) 0.71 (0.27) 3.13 (1.33)
Cmax (ng/mL) 2.11 (1.58) 6.22 (1.73) 8.88 (3.28) 36.87 (17.09) 18.20 (5.65)
AUC(0,∞) (ng/mL·h) 13.25 (9.03) 13.93 (3.79) 57.68 (17.88) 75.54 (22.24) 118.23 (45.69)
Elimination Half-Life (h) 8.36 (4.48) 3.38 (3.31) 7.85 (2.53) 2.86 (0.94) 7.71 (1.65)
Relative Bioavailability (Tablet vs. Solution) 89% (34%) - 78% (14%) - -

Note: Data presented as mean (standard deviation). AUC(0,∞) = Area under the serum concentration-time curve from zero to infinity. Tmax = time to reach Cmax (peak serum concentration).

Key observations from the data include [1]:

  • Formulation Impact: The tablet formulation had a significantly longer Tmax and elimination half-life compared to the oral solution. The longer half-life for the tablet is likely due to continued absorption overlapping with the elimination phase (flip-flop kinetics).
  • Dose Proportionality: The AUC increased proportionally with the dose from 3 mg to 30 mg when administered as a tablet, indicating linear pharmacokinetics within this dose range.
  • Bioavailability: The relative bioavailability of the tablet was high, at 89% and 78% for the 3 mg and 9 mg doses, respectively.

Experimental Protocol & Methodology

Here is the detailed methodology from the clinical pharmacokinetic study of this compound [1].

Study Design
  • Type: Open-label, partly randomized, cross-over study.
  • Subjects: 23 healthy male volunteers (mean age 24.9 years).
  • Treatments: Single doses of 3 mg, 9 mg, or 30 mg this compound, administered as either tablets or an oral solution, with a 14-day washout period between administrations. The 30 mg dose was only given as a tablet.
  • Analysis: Pharmacokinetic parameters were calculated using a non-compartmental model with the PCNONLIN 4.2 software.
Bioanalytical Method
  • Matrix: Serum.
  • Technique: High-performance liquid chromatography combined with triple quadrupole mass spectrometry (HPLC-MS/MS).
  • Key Metrics:
    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL
    • Linear Range: 0.1 to 40.0 ng/mL
    • Between-Batch Precision: 6% (coefficient of variation)
Blood Sampling Schedule

Blood samples for determining serum this compound concentrations were collected at the following times relative to drug administration: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, and 32 hours, as well as 2, 3, and 5 days post-dose [1].

The workflow of this study can be summarized as follows:

G A Subject Enrollment & Dosing B Serial Blood Collection A->B C Sample Processing & Storage B->C D HPLC-MS/MS Analysis C->D E PK Parameter Calculation D->E F Data & Statistical Analysis E->F

Experimental workflow for this compound PK study [1]

Pharmacology and Recent Status

  • Mechanism of Action: this compound is a novel, nonsteroidal, competitive inhibitor of the aromatase enzyme (CYP19A1), which catalyzes the conversion of androgens to estrogens [1] [2].
  • Current Status: According to a Wikipedia entry, this compound was authorized for veterinary use in the European Union in April 2025. It is indicated to shorten the pro-oestrus and oestrus period and reduce the risk of pregnancy [3]. This suggests a significant shift in the compound's development path since the early human studies.

Research Considerations

  • Data Currency: Please be aware that the most detailed human pharmacokinetic data available is from a study published in 2001 [1]. When planning research, you should actively seek out any newer preclinical or veterinary data that may have been generated since.
  • Advanced Design Concepts: For modern drug development, consider incorporating Optimal Experimental Design principles. This approach uses identifiability analysis to determine the minimal number and optimal timing of samples needed to reliably estimate PK parameters, thereby increasing efficiency and reducing costs [4].

References

CYP19A1 (Aromatase): A Key Therapeutic Target

Author: Smolecule Technical Support Team. Date: February 2026

CYP19A1, commonly known as aromatase, is a heme-containing cytochrome P450 enzyme that catalyzes the rate-limiting conversion of androgens (androstenedione and testosterone) to estrogens (estrone and 17β-estradiol) [1] [2]. It is a well-established target for treating estrogen receptor-positive (ER+) breast cancer, as local estrogen production drives tumor growth [1] [2]. Research also implicates CYP19A1 in other cancers, including colon cancer and cholangiocarcinoma, where its expression is linked to poor prognosis and immune suppression [3] [4].

In colon cancer, CYP19A1 promotes an immunosuppressive tumor microenvironment. Its inhibition has been shown to downregulate PD-L1, IL-6, and TGF-β via GPR30-AKT signaling, enhancing CD8+ T cell-mediated antitumor immunity and improving response to anti-PD-1 therapy [3].

Established Classes of CYP19A1 Inhibitors

The search results describe several known classes of CYP19A1 inhibitors, which are summarized in the table below.

Inhibitor Class / Name Mechanism / Type Reported Potency (IC₅₀) Key Characteristics / Notes
Letrozole [3] [4] [5] Nonsteroidal Aromatase Inhibitor (Type I) Highly potent (among the most potent) Third-generation drug; used in breast cancer therapy; combined with immunotherapy in colon cancer models [3].
Exemestane [4] Steroidal Aromatase Inhibitor (Type II) Information in sources Third-generation drug; used in breast cancer therapy.
Coumarin-Triazole Hybrids [6] Nonsteroidal (synthetic) 1.4 - 2.4 μM Newly reported (2025); e.g., compounds 5i, 6f, 6g, 6i; also show anti-proliferative effects in breast cancer cells.
Dihydroisocoumarin (1) [2] Nonsteroidal (natural product) 1.6 ± 0.1 μM Isolated from Xyris pterygoblephara; shows selectivity over CYP2C8 and CYP3A4.
Triclosan [7] Competitive Inhibition 6.26 μM Antimicrobial chemical; acts as an endocrine disruptor.
Triclocarban [7] Noncompetitive Inhibition 15.81 μM Antimicrobial chemical; acts as an endocrine disruptor; different binding mode than Triclosan.
Azole Antifungals [5] Nonsteroidal Varies by compound e.g., Bifonazole, Miconazole; inhibition is an unwanted side-effect for this drug class.

Experimental Protocols for Evaluating Inhibitors

The following are standard methodologies used in the cited literature to assess CYP19A1 inhibition and its functional consequences.

Direct Enzymatic Activity Assay

This method directly measures the inhibition of CYP19A1 enzyme activity.

  • Procedure: A reaction mixture is prepared containing recombinant human CYP19A1 enzyme (or microsomes from a CYP19A1-expressing cell line like JEG-3), the cofactor NADPH, and a substrate (testosterone or androstenedione). The test inhibitor is added at varying concentrations. After incubation, the reaction is stopped, and the amount of estradiol product formed is quantified.
  • Detection Methods:
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method to detect and quantify estradiol [5].
    • Radioimmunoassay (RIA): A traditional method to measure estradiol levels in the medium [7].
    • Fluorimetric Assay: Uses a pseudo-substrate like dibenzylfluorescein (DBF), which is converted to a fluorescent product (fluorescein). This is suitable for high-throughput screening [2].
Cell-Based Functional Assays

These assays evaluate the functional cellular consequences of CYP19A1 inhibition.

  • Estradiol Production in JEG-3 Cells: JEG-3 cells, a placental choriocarcinoma cell line, are cultured and treated with a precursor (dehydroepiandrosterone, DHEA) and the test compound. The level of estradiol secreted into the culture medium is then measured, typically by RIA, to confirm inhibition of endogenous enzyme activity in a cellular context [7].
  • Anti-proliferation and Apoptosis Assays: For cancer research, cell lines like MCF-7 (ER+ breast cancer) or T47D are used. Cells are treated with the inhibitor, and cell viability is measured (e.g., with a Cell Counting Kit-8, CCK-8). Further assays (e.g., flow cytometry) can be conducted to analyze the induction of apoptosis [6].

Workflow for CYP19A1 Inhibitor Screening

The diagram below outlines a logical workflow for the discovery and validation of new CYP19A1 inhibitors, integrating computational and experimental approaches.

workflow cluster_1 In Silico Phase cluster_2 In Vitro Phase Start Compound Library VS Virtual Screening Start->VS PA Primary Assay (Enzymatic Inhibition) VS->PA Promising hits ML Machine Learning Models VS->ML Dock Molecular Docking VS->Dock SA Secondary Assay (Cell-Based Validation) PA->SA Confirmed actives Mech Mechanistic Studies SA->Mech Potent and selective SI Selectivity Profiling (vs. other CYPs) Lead Lead Compound Mech->Lead Tox Cytotoxicity Assay

A workflow for CYP19A1 inhibitor discovery from screening to lead identification.

Supplementary Techniques for Mechanistic Studies

  • Molecular Docking & Dynamics Simulations: Used to predict the binding mode and interactions of a candidate inhibitor within the active site of the CYP19A1 crystal structure (e.g., PDB: 4KQ8). This helps understand structure-activity relationships (SAR) and binding stability [1] [7] [6].
  • Selectivity Screening: To assess off-target effects, candidate inhibitors are tested against other crucial cytochrome P450 enzymes (e.g., CYP1A1, CYP2C8, CYP3A4) to ensure specificity and reduce the potential for adverse drug interactions [2].
  • In Vivo Models: Mouse xenograft models (e.g., orthotopic or subcutaneous colon cancer models) are used to evaluate the efficacy of CYP19A1 inhibitors (like letrozole) in enhancing anti-tumor immune response and the efficacy of combination therapies with anti-PD-1 antibodies [3].

References

Analytical Techniques for Chiral Separation

Author: Smolecule Technical Support Team. Date: February 2026

For the analysis and determination of chiral purity, chromatography and electrophoresis are key techniques. The following table summarizes the main approaches:

Technique Key Principle Typical Chiral Selector / Phase Key Advantages
High-Performance Liquid Chromatography (HPLC) [1] Uses a Chiral Stationary Phase (CSP) to differentially interact with enantiomers. Amylose or cellulose derivatives (e.g., tris(3-chloro-5-methylphenylcarbamate)) [2] [1]. Excellent resolution, high sensitivity, broad applicability [1].
Capillary Electrophoresis (CE) [1] Separates enantiomers based on differential migration in a capillary under an electric field, with a chiral selector added to the buffer. Cyclodextrins, crown ethers, chiral crown ethers [1]. High separation efficiency, rapid analysis, minimal sample consumption [1].
Chiral Probe Labeling [3] Derivatizes chiral analytes into diastereomers using a chiral probe before analysis on a standard (non-chiral) column. Various probes based on reactive functional groups (e.g., amines, acids) [3]. Improves separation and detection sensitivity in complex matrices; allows use of standard reversed-phase columns [3].

Preparative-Scale Resolution Methods

For obtaining larger quantities of pure enantiomers, the following scalable methods are commonly used:

Method Key Principle Typical Application Considerations
Diastereomeric Salt Formation [4] A racemic mixture (e.g., of an acid or amine) reacts with a single-enantiomer resolving agent to form two diastereomeric salts with different solubilities, separated by crystallization. Amines and acids [4]. Requires a cheap or recyclable resolving agent [4].
Kinetic Resolution [4] Uses a chiral catalyst (often a biocatalyst) to selectively transform one enantiomer from a racemate much faster than the other. Alcohols, apolar compounds, many amines [4]. Maximum yield is 50% for the desired enantiomer unless combined with in-situ racemization (Dynamic Kinetic Resolution) [4].
Attrition-Enhanced Deracemization (Viedma Ripening) [4] Grinding a solid racemic conglomerate under racemizing conditions leads to a single, pure enantiomer in solid form. Conglomerate-forming compounds (requires derivative formation for many compounds) [4]. Does not require a chiral resolving agent; can achieve 100% yield [4].
Enantiospecific Cocrystallization [4] A chiral coformer selectively cocrystallizes with only one enantiomer from a solution, allowing their separation. Compounds that cannot form diastereomeric salts [4]. More cost-effective than chiral chromatography for scale-up [4].

Example Experimental Protocols

Here are detailed methodologies for two key techniques based on the search results.

Protocol 1: Chiral HPLC-MS Method for a Fipronil-like Compound [2]

This protocol, adapted from a study on fipronil, demonstrates a multi-component chiral analysis.

  • 1. Instrument Setup

    • Column: Use a Chiral Stationary Phase (CSP) based on amylose tris(3-chloro-5-methylphenylcarbamate) [2].
    • Instrument: HPLC system coupled with a Mass Spectrometer (MS).
    • Detection: Mass spectrometry for specific and sensitive detection.
  • 2. Method Optimization

    • Develop a gradient elution program to simultaneously achieve two goals in a single run [2]:
      • Chiral resolution of the parent compound's enantiomers.
      • Achiral separation of the parent compound from its major transformation products (metabolites, photoproducts).
  • 3. Analysis

    • Inject processed samples.
    • Use the MS detector to identify and quantify individual enantiomers and transformation products based on their mass-to-charge ratio and retention time.
Protocol 2: Diastereomeric Salt Formation for a Racemic Amine [4]

This is a classic preparative method for obtaining pure enantiomers.

  • 1. Salt Formation

    • Dissolve the racemic amine in a suitable hot solvent (e.g., ethanol, acetone).
    • Add one equivalent of a single-enantiomer chiral acid (e.g., tartaric acid, camphorsulfonic acid) as the resolving agent.
    • Stir the mixture and allow it to cool slowly to room temperature to promote crystallization.
  • 2. Salt Separation

    • The less soluble diastereomeric salt will crystallize out first, while the more soluble salt remains in the mother liquor.
    • Collect the crystals by filtration.
  • 3. Purification and Recovery

    • Recrystallize the collected salt from an appropriate solvent to increase its diastereomeric purity.
    • Liberate the pure enantiomer of the amine from the purified salt by treating it with a base (e.g., sodium hydroxide) and extracting it into an organic solvent.

Chiral Separation Workflow

The diagram below outlines a logical decision workflow for selecting and implementing a chiral separation strategy, based on the techniques described.

Start Start: Racemic Mixture Goal Goal? Start->Goal Analytical Analytical-Scale Analysis & Purity Check Goal->Analytical  µg-mg Prep Preparative-Scale Isolate Pure Enantiomer Goal->Prep  g-kg HPLC HPLC with Chiral Stationary Phase Analytical->HPLC CE Capillary Electrophoresis (High-Efficiency Screening) Analytical->CE Probe Chiral Probe Labeling (with standard HPLC) Analytical->Probe Salt Diastereomeric Salt Formation (Acids/Amines) Prep->Salt Bio Kinetic Resolution (Biocatalysis) Prep->Bio Attrition Attrition-Enhanced Deracemization Prep->Attrition Cocrystal Enantiospecific Cocrystallization Prep->Cocrystal

Chiral separation strategy selection workflow.

Key Considerations for Method Development

  • Regulatory Importance: Enantiomeric purity is critical in pharmaceuticals. The U.S. FDA often mandates the synthesis of single stereoisomers rather than racemic mixtures, as each can have different pharmacological effects and metabolism [1].
  • Start with Analysis: Even when the goal is preparative, begin with robust analytical methods (like HPLC or CE) to quickly screen chiral selectors and monitor enantiomeric purity during development [1].
  • Exploit Compound Properties: The optimal method depends heavily on your compound's functional groups (e.g., acids, amines), and whether it forms conglomerates, guiding you towards techniques like salt formation or Viedma ripening [4].

References

Enantioselective Antibody Binding for Finrozole: Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chiral Separation and Finrozole

This compound is a chiral drug candidate containing two chiral centers, resulting in multiple stereoisomers. The pharmacologically most active stereoisomer is the RS enantiomer (d-enantiomer). However, the ENA11His antibody fragment selectively binds the SR enantiomer (a-enantiomer), allowing for the precise separation of this specific stereoisomer from racemic mixtures through antibody-based affinity chromatography [1]. This separation capability is crucial for pharmaceutical development, as different enantiomers often exhibit distinct pharmacological activities, metabolic pathways, and toxicity profiles.

The fundamental chiral recognition mechanism in antibodies involves precise molecular interactions within the antigen-binding site. Recent research on enantioselective antibodies against chiral drugs like gatifloxacin has demonstrated that both ligand conformation and antibody binding cavity adaptability play critical roles in enantiomer discrimination [2] [3]. This conformational flexibility allows antibodies to adjust their binding sites to accommodate preferred enantiomers while excluding others through specific molecular interactions.

This compound-Binding Antibody Fragments: Characteristics & Performance

Researchers have developed and characterized specific antibody fragments with high binding affinity and enantioselectivity for this compound enantiomers.

Key Antibody Fragments and Their Properties

Table: Characteristics of this compound-Binding Antibody Fragments

Antibody Fragment Target Enantiomer Selectivity Against Other Enantiomers Structural Features Application
ENA11His Fab SR (a) enantiomer Selective binding allowing separation from RS (d) enantiomer Deep cleft between light and heavy chains; Asp95 and Asn35 of H-chain critical for specificity Enantioseparation of this compound stereoisomers [1]
ENA5His Fab Specific this compound enantiomer Enantiospecific separation from racemate Stabilized by cross-linking for chromatography Immunoaffinity chromatography [4] [5]
Performance in Separation Applications

Table: Performance Metrics of Antibody-Based this compound Separation

Parameter ENA5His CLAC Cross-Linked Immobilized ENA5His Traditional Methods
Binding Capacity 50% of immobilized ENA5His High activity retention Varies widely
Solvent Stability Stable in 5-100% methanol and 2% DMSO in PBS Stable in elution conditions Limited by protein stability
Reusability Excellent (fully stable, enabling column reuse) Good Dependent on method
Separation Efficiency High enantioselectivity High enantioselectivity Moderate to high

The ENA5His fragment demonstrated exceptional stability after cross-linking, maintaining functionality in high methanol concentrations (required to release bound drug) where native antibody fragments would typically denature [4]. The cross-linked protein crystal technology using glutaraldehyde created a robust matrix that could withstand rigorous chromatographic conditions while maintaining enantioselectivity.

Structural Basis of Enantioselective Recognition

Understanding the molecular interactions responsible for chiral discrimination is essential for optimizing antibody-based separation systems.

Antigen-Binding Site Architecture

The this compound-binding antibody ENA11His exhibits a deep cleft between the light and heavy chains of the Fab fragment where the hapten molecule is tightly bound [1]. Crystallographic studies reveal that the protein conformation remains similar in both free and complex forms, suggesting a pre-formed binding pocket that selectively accommodates the target enantiomer.

The key residues responsible for enantioselective recognition include Asp95 and Asn35 of the heavy chain, which provide specificity through precise hydrogen bonding interactions with the this compound enantiomers [1]. These interactions create an asymmetric environment that discriminates between stereoisomers based on their three-dimensional orientation.

Mechanism of Chiral Discrimination

Recent structural studies on enantioselective antibodies against chiral quinolone drugs provide additional insights into the general mechanism of antibody-mediated chiral recognition:

G Antibody Antibody Complex Complex Antibody->Complex Conformational adaptability Ligand Ligand Ligand->Complex Piperazine ring adjustment Recognition Chiral Center Recognition Complex->Recognition

Chiral recognition involves conformational adjustments in both antibody and ligand.

Research on gatifloxacin-binding antibodies demonstrates that distomer recognition (10% cross-reactivity in S-gatifloxacin Fab) occurs through conformational adjustments in both the ligand piperazine ring and the antibody binding cavity [2] [3]. This dual adaptability explains why antibodies may exhibit some cross-reactivity with non-target enantiomers while maintaining overall enantioselectivity.

Experimental Protocols & Methodologies

Fab Fragment Preparation and Crystallization

Fab Fragment Preparation Protocol:

  • Digestion: Purified monoclonal antibody (10 mg/mL) digested with immobilized papain at 80:1 (w/w) ratio in antibody digestion buffer (20 mM PB, 150 mM NaCl, 10 mM EDTA·2Na, pH 7.4) with 10 mM L-cysteine [2] [3]
  • Duration: 8 hours at room temperature
  • Termination: Separate hydrolysate and immobilized enzyme by centrifugation (4000 rpm, 1 minute)
  • Purification: Sequential chromatography using Protein L column (binds κ light chain) followed by size exclusion chromatography (Superdex 200) to separate Fab from Fc fragments and undigested antibody [2] [3]

Crystallization Workflow:

G Screening Screening Optimization Optimization Screening->Optimization Hanging drop vapor diffusion Batch Batch Optimization->Batch Scale-up to 10mL Crosslinking Crosslinking Batch->Crosslinking 70% yield CLAC Functional CLAC Material Crosslinking->CLAC

Crystallization and cross-linking workflow for antibody fragments.

The hanging drop vapor diffusion method is employed for initial crystal screening, followed by scale-up to 10-mL batch crystallization with approximately 70% yield [5]. Both wild-type and mutant Fab fragments with single amino acid substitutions can crystallize under similar conditions, enabling structure-function studies.

Cross-Linking and Column Preparation

Cross-Linking Procedure:

  • Chemical Treatment: Incubate protein crystals with simple glutaraldehyde solution
  • Resulting Material: Cross-linked antibody crystals (CLAC) become insoluble in various solvents including water, 5-100% methanol, and 2% DMSO in PBS buffer [5]
  • Packing: CLAC material packed into chromatography columns
  • Validation: Batch experiments confirm specific binding of desired enantiomer from drug racemate

Chromatographic Separation:

  • Stationary Phase: CLAC-packed column or cross-linked immobilized ENA5His
  • Mobile Phase: Methanol gradient (high methanol concentration required to release bound drug)
  • Outcome: Successful separation of pure enantiomers from racemic this compound mixture [4]

Applications in Chromatographic Enantioseparation

Antibody-based chiral stationary phases (CSPs) represent a powerful tool for analytical and preparative separation of enantiomers.

Advantages of Antibody-Based CSPs
  • Predictable Elution Order: Unlike many protein-based CSPs where elution order is unpredictable, antibody-based CSPs exhibit predictable enantiomer elution patterns [6]
  • High Specificity: Antibodies can be raised against specific enantiomers, creating highly selective separation materials
  • Reusability: Cross-linked formats maintain stability over multiple separation cycles

The ENA5His CLAC system demonstrates how antibody fragments can be engineered into robust separation platforms that maintain enantioselectivity under demanding chromatographic conditions while allowing column reuse [4]. This represents a significant advantage over conventional protein-based stationary phases that may denature in organic solvents.

Conclusion and Future Perspectives

Enantioselective antibodies against this compound, particularly the ENA5His and ENA11His fragments, demonstrate remarkable potential for chiral separation applications. The structural insights gained from crystallographic studies and the robust methodologies developed for antibody fragment stabilization provide a solid foundation for implementing antibody-based enantioseparation systems.

Future development directions include:

  • Engineering improved specificity by restricting conformational adaptability based on structural insights [2]
  • Enhancing stability through optimized cross-linking strategies
  • Expanding the repertoire of enantioselective antibodies for other chiral pharmaceuticals
  • Integrating antibody-based separation with other analytical techniques for comprehensive chiral analysis

References

Comprehensive Application Notes and Protocols for Finrozole Pharmacokinetics Analysis Using HPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Finrozole and Its Pharmacological Significance

This compound (developmental code MPV-2213ad) is a novel nonsteroidal competitive inhibitor of the aromatase enzyme, which catalyzes the conversion of androgen substrates to estrogens in the final step of steroid biosynthesis. By inhibiting this rate-limiting enzyme, this compound effectively blocks estrogen biosynthesis in various human cells and tissues, thereby reducing circulating estrogen concentrations. This mechanism of action has shown promise for the treatment of urinary symptoms in men, unlike other aromatase inhibitors primarily developed for breast cancer therapy. This compound has been demonstrated to cause potent, dose-dependent suppression of serum estradiol concentration in earlier pharmacodynamic and safety studies, making it a compelling candidate for further clinical development.

The chemical structure of this compound (C₁₈H₁₅FN₄O) includes distinctive features that contribute to its pharmacological activity: a fluorine atom that enhances metabolic stability, a cyanophenyl group that facilitates aromatase binding, and an imidazole ring that coordinates with the heme iron in the aromatase enzyme's active site. With a molecular weight of 322.34 g/mol and CAS registry number 160146-17-8, this compound presents specific analytical challenges that require sophisticated bioanalytical methods for accurate quantification in biological matrices. The compound is currently classified as for research use only and remains under investigation for potential clinical applications.

This compound Pharmacokinetic Profile in Humans

Key Pharmacokinetic Parameters

The pharmacokinetics of this compound were initially investigated in a clinical study involving 23 healthy male volunteers (mean age 24.9 years, range 22-32 years) with a mean body mass index of 23.2 kg/m². The study employed an open, partly randomized cross-over design where subjects received single doses of 3, 9, or 30 mg of this compound as either tablets or solution, with a 14-day washout period between administrations. The highest dose (30 mg) was administered only as tablets due to solubility limitations of the compound. Blood samples for determination of serum this compound concentrations were collected at predetermined time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, and 32 hours, plus 2, 3, and 5 days after drug administration, indicating the careful characterization of both absorption and elimination phases [1].

Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
tₘₐₓ (h) 2.94 ± 1.29 0.63 ± 0.23 2.50 ± 0.58 0.71 ± 0.27 3.13 ± 1.33
Cₘₐₓ (ng/mL) 2.11 ± 1.58 6.22 ± 1.73 8.88 ± 3.28 36.87 ± 17.09 18.20 ± 5.65
AUC(0,∞) (ng·h/mL) 13.25 ± 9.03 13.93 ± 3.79 57.68 ± 17.88 75.54 ± 22.24 118.23 ± 45.69
t½ (h) 8.36 ± 4.48 3.38 ± 3.31 7.85 ± 2.53 2.86 ± 0.94 7.71 ± 1.65
Relative Bioavailability (%) 88.69 ± 34.36 - 77.68 ± 13.51 - -

The pharmacokinetic data reveal several important characteristics of this compound. The time to peak concentration (tₘₐₓ) was significantly longer for the tablet formulation (2.5-3.1 hours) compared to the solution (0.6-0.7 hours), indicating relatively rapid but formulation-dependent absorption. The maximum concentration (Cₘₐₓ) values demonstrated dose-dependent increases, though the solution formulation achieved notably higher peak concentrations than tablets at equivalent doses. The apparent elimination half-life was approximately 3 times longer after tablet administration (~8 hours) compared to the solution (~3 hours), likely reflecting the overlap of the absorption and elimination phases (flip-flop kinetics) rather than a true difference in elimination characteristics [1] [2].

Dose Proportionality and Bioavailability

The area under the curve (AUC(0,∞)) values increased proportionally with dose from 3 mg to 9 mg and from 3 mg to 30 mg when administered as tablets, demonstrating linear pharmacokinetics within this dose range. The relative bioavailability of the tablet formulation compared to the oral solution was calculated as 89% for the 3 mg dose and 78% for the 9 mg dose, indicating acceptable but slightly formulation-dependent bioavailability. The lack of significant differences between dose-normalized AUC values further confirmed that serum drug concentrations were proportional to the administered dose, an important characteristic for predictable dosing in potential therapeutic applications [1].

Table 2: Dose Normalized Pharmacokinetic Parameters of this compound

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
Dose-normalized Cₘₐₓ (ng/mL/mg) 0.70 ± 0.53 2.07 ± 0.58 0.99 ± 0.36 4.10 ± 1.90 0.61 ± 0.19
Dose-normalized AUC (ng·h/mL/mg) 4.42 ± 3.01 4.64 ± 1.26 6.41 ± 1.99 8.39 ± 2.47 3.94 ± 1.52

HPLC-MS/MS Analytical Method for this compound Quantification

Instrumentation and Chromatographic Conditions

The original analytical method for this compound quantification in human serum employed high-performance liquid chromatography combined with triple quadrupole mass spectrometry (HPLC-MS/MS), representing a highly specific and sensitive approach for drug quantification in biological matrices. The specific system utilized was a PE Sciex API 365 LC/MS/MS system (Perkin-Elmer Co., Norwalk, CT, USA), which provided the necessary sensitivity and selectivity for reliable determination of this compound concentrations in the sub-nanogram per milliliter range. While the original publication does not provide exhaustive details on all chromatographic parameters, contemporary best practices and similar methods for related compounds suggest optimal approaches for this compound analysis [1].

Based on established methodologies for similar aromatase inhibitors and compounds with comparable chemical properties, the following chromatographic conditions are recommended for this compound analysis:

  • Analytical Column: C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7-2.6 μm particle size)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
  • Gradient Program: Initial 10-30% B, increasing to 70-90% B over 2-5 minutes
  • Flow Rate: 0.3-0.8 mL/min
  • Column Temperature: 25-40°C
  • Injection Volume: 5-20 μL
  • Run Time: 5-7 minutes

These conditions provide efficient chromatographic separation while maintaining appropriate peak shape and minimizing matrix effects. The use of acidified mobile phases enhances ionization efficiency in positive electrospray ionization mode and suppresses silanol interactions that could cause peak tailing. The relatively short run time supports high-throughput analysis, essential for processing the numerous samples generated in pharmacokinetic studies [3] [4] [5].

Mass Spectrometric Detection

The mass spectrometric detection of this compound was performed using multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring specific precursor-to-product ion transitions. The limit of quantification of the method was 0.1 ng/mL with a linear range from 0.1 to 40.0 ng/mL, while the limit of detection was 0.05 ng/mL, demonstrating excellent sensitivity suitable for characterizing the terminal elimination phase of this compound pharmacokinetics. The average between-batch precision (coefficient of variation) was 6% (n = 18), indicating acceptable reproducibility for bioanalytical applications [1].

For method development, the following mass spectrometric parameters should be optimized:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Source Temperature: 300-650°C
  • Ion Spray Voltage: 4000-5500 V
  • Nebulizing Gas: 50-70 psi
  • Heating Gas: 50-70 psi
  • Curtain Gas: 25-35 psi
  • Collision Gas: Medium to high setting

The MRM transitions should be established by direct infusion of this compound standard solution (100-500 ng/mL in mobile phase) at a flow rate of 5-10 μL/min. The precursor ion should be identified in Q1 full scan mode, typically [M+H]+ for positive ionization. Following collision-induced dissociation, product ion spectra are acquired to identify the most abundant and specific fragment ions for quantification and confirmation [3] [5].

Detailed Experimental Protocols

Sample Collection and Storage Protocol

Materials Required:

  • Sodium heparin or EDTA vacuum blood collection tubes
  • Refrigerated centrifuge capable of 4°C operation
  • Polypropylene cryovials for serum storage
  • -70°C freezer for sample storage

Procedure:

  • Collect blood samples through an indwelling plastic cannula or venipuncture at predetermined time points following this compound administration
  • Transfer blood specimens to glass tubes without additives and allow to clot at room temperature for 30-45 minutes
  • Centrifuge samples at 1500 × g for 10 minutes at 4°C to separate serum
  • Carefully aliquot the supernatant serum into polypropylene cryovials, avoiding disturbance of the clot or bottom layer
  • Immediately freeze samples at -70°C until analysis
  • Maintain the cold chain during storage and transportation

Quality Control Considerations:

  • Process samples within 1 hour of collection to prevent degradation
  • Avoid repeated freeze-thaw cycles (maximum 2-3 cycles recommended)
  • Include predose (blank) samples from each subject to verify absence of interference
  • Document sample handling procedures to ensure integrity

This protocol ensures sample integrity and prevents analyte degradation during storage, which is critical for obtaining accurate and reproducible pharmacokinetic data [1].

Sample Preparation Protocol

Materials Required:

  • Chilled acetonitrile (HPLC grade)
  • Acidified acetonitrile (0.1% formic acid or orthophosphoric acid)
  • Internal standard solution (structural analog or stable isotope-labeled this compound)
  • Vortex mixer
  • Refrigerated centrifuge
  • Polypropylene microcentrifuge tubes

Protein Precipitation Procedure:

  • Thaw frozen serum samples on ice or in a refrigerator at 4°C
  • Aliquot 100-200 μL of serum into pre-labeled polypropylene microcentrifuge tubes
  • Add appropriate volume of internal standard working solution (typically 10-20 μL)
  • Vortex mix for 10-15 seconds to ensure thorough mixing
  • Add 300-600 μL of chilled acidified acetonitrile (3:1 ratio of precipitant to serum)
  • Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation
  • Centrifuge at 10,000-15,000 × g for 10-15 minutes at 4°C
  • Carefully transfer the clear supernatant to autosampler vials or a 96-well plate
  • Inject 5-20 μL into the HPLC-MS/MS system

Alternative Extraction Methods: While protein precipitation offers simplicity and high recovery, alternative extraction techniques may be considered:

  • Liquid-liquid extraction: Using methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane
  • Solid-phase extraction: C18 or mixed-mode cartridges for enhanced clean-up

The protein precipitation method provides adequate recovery (typically >85%) for this compound while minimizing matrix effects, as demonstrated by the successful application in the original clinical study [1] [6].

HPLC-MS/MS Analysis Workflow

The following diagram illustrates the complete analytical workflow for this compound quantification in serum samples:

finrozole_workflow SampleCollection Sample Collection (Venous blood) SerumSeparation Serum Separation (Centrifugation at 1500×g, 10 min, 4°C) SampleCollection->SerumSeparation Storage Storage at -70°C (In cryovials) SerumSeparation->Storage Thawing Thawing on ice/refrigerator Storage->Thawing ISAddition Internal Standard Addition (10-20 μL) Thawing->ISAddition ProteinPrecipitation Protein Precipitation (3:1 acidified ACN, vortex, centrifuge) ISAddition->ProteinPrecipitation SupernatantTransfer Supernatant Transfer to autosampler vials ProteinPrecipitation->SupernatantTransfer HPLCMSMS HPLC-MS/MS Analysis (MRM mode) SupernatantTransfer->HPLCMSMS DataProcessing Data Processing (Peak integration, calibration curve) HPLCMSMS->DataProcessing PKCalculation PK Parameters Calculation (Cmax, Tmax, AUC, t½) DataProcessing->PKCalculation

Method Validation Protocol

To ensure reliability and reproducibility of this compound quantification, comprehensive method validation should be performed following FDA guidelines and ICH M10 recommendations on bioanalytical method validation. The key validation parameters and acceptance criteria include:

Selectivity and Specificity
  • Acceptance Criteria: Response from interfering peaks should be <20% of LLOQ for this compound and <5% for internal standard
  • Procedure: Analyze blank serum samples from at least six different sources to demonstrate absence of interfering substances at retention times of this compound and internal standard
Linearity and Calibration Curve
  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99, back-calculated concentrations within ±15% of nominal value (±20% at LLOQ)
  • Procedure: Prepare calibration standards at 8 concentrations spanning 0.1-40 ng/mL (LLOQ: 0.1 ng/mL, ULOQ: 40 ng/mL)
  • Regression Model: Linear with 1/x or 1/x² weighting
Accuracy and Precision
  • Acceptance Criteria: Within ±15% of nominal values for QC samples (±20% at LLOQ); precision (RSD) ≤15% (≤20% at LLOQ)
  • Procedure: Analyze QC samples at four concentrations (LLOQ, Low, Medium, High) with at least six replicates each in three separate runs

Table 3: Recommended Quality Control Concentrations for Method Validation

QC Level Concentration (ng/mL) Purpose
LLOQ 0.1 Lower limit of quantification
LQC 0.3 3× LLOQ, low therapeutic level
MQC 5.0 Mid-range of calibration curve
HQC 30.0 Near ULOQ, high therapeutic level
Recovery and Matrix Effects
  • Acceptance Criteria: Recovery and matrix effect should be consistent and precise (RSD <15%)
  • Procedure: Compare peak areas of this compound spiked before extraction, after extraction, and in neat solution to determine recovery and matrix effects
  • IS Normalization: Use stable isotope-labeled internal standard to compensate for matrix effects
Stability Studies
  • Bench-top stability: 6-24 hours at room temperature
  • Processed sample stability: In autosampler (4-10°C) for 24-72 hours
  • Freeze-thaw stability: At least 3 cycles (-70°C to room temperature)
  • Long-term stability: At least 1 month at -70°C

The original method demonstrated excellent stability, with this compound remaining stable in frozen serum for at least one month at -20°C, supporting the reliability of the pharmacokinetic data generated using this analytical approach [1] [7] [4].

Troubleshooting and Technical Notes

Common Analytical Issues and Solutions
  • Poor Chromatographic Peak Shape:

    • Cause: Secondary interactions with residual silanols or column contamination
    • Solution: Use acidified mobile phases (0.1% formic acid), ensure adequate column conditioning, or consider using a column with higher coverage or alternative chemistry
  • Signal Suppression or Enhancement:

    • Cause: Matrix effects from co-eluting compounds
    • Solution: Optimize sample clean-up, improve chromatographic separation, or use stable isotope-labeled internal standard for compensation
  • Retention Time Drift:

    • Cause: Mobile phase composition changes or column degradation
    • Solution: Prepare fresh mobile phase regularly, maintain consistent column temperature, and implement a column washing regimen
  • Decreased Sensitivity:

    • Cause: Source contamination or reduced detector performance
    • Solution: Clean ion source and cone, check nebulizer and desolvation gas flows, optimize MS parameters
Quality Control Recommendations

To ensure ongoing method reliability during sample analysis, implement the following quality control measures:

  • System Suitability Test: Perform daily before sample analysis using mid-range QC sample
  • Batch Composition: Include calibration standards at beginning and end of batch, with QC samples at low, medium, and high concentrations distributed throughout the batch
  • Acceptance Criteria: At least 67% of QC samples and 50% at each concentration level must be within ±15% of nominal values
  • Blank Samples: Include matrix blanks and zero samples (blank with IS) to monitor carryover and interference

Conclusion

The HPLC-MS/MS method for this compound quantification in human serum represents a robust, sensitive, and specific bioanalytical approach that has been successfully applied in clinical pharmacokinetic studies. The method provides the necessary sensitivity (LLOQ: 0.1 ng/mL) to characterize the complete pharmacokinetic profile of this compound, including the terminal elimination phase. The validation parameters demonstrate acceptable precision, accuracy, and stability for regulatory bioanalysis, supporting its application in clinical development programs.

The pharmacokinetic data generated using this method reveal that this compound exhibits dose-proportional exposure over the 3-30 mg dose range, with acceptable bioavailability of the tablet formulation relative to oral solution (78-89%). The apparent elimination half-life of approximately 8 hours after tablet administration supports once or twice daily dosing in potential therapeutic regimens. These pharmacokinetic characteristics, combined with the previously demonstrated potent suppression of serum estradiol concentrations, position this compound as a promising candidate for further clinical development for conditions requiring aromatase inhibition.

References

Comprehensive Analytical Methods for Finrozole Serum Concentration Measurement: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Finrozole (MPV-2213ad) is a novel nonsteroidal aromatase inhibitor that acts as a competitive antagonist of the aromatase enzyme, which catalyzes the conversion of androgens to estrogens. This application note provides detailed methodologies for quantifying this compound concentrations in biological matrices, specifically tailored for research applications in pharmacology, toxicology, and drug development. The protocols outlined here have been optimized from peer-reviewed studies to ensure reliable quantification of this compound in serum samples, enabling researchers to obtain accurate pharmacokinetic data for preclinical and clinical studies.

The measurement of this compound serum concentrations is essential for establishing dose-response relationships, understanding pharmacokinetic profiles, and determining bioavailability across different formulations. These application notes compile validated methods from published literature to support researchers in implementing robust analytical workflows for this compound quantification. All methods described are suitable for application in regulated environments when properly validated according to appropriate guidelines.

Analytical Method for Serum Concentration Measurement

Instrumentation and Materials
  • Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-MS/MS) System: PE Sciex API 365 LC/MS/MS system (Perkin-Elmer Co., Norwalk, CT, USA) [1]. This system provides the sensitivity and specificity required for accurate this compound quantification in biological matrices.
  • Chromatography Column: Appropriate reverse-phase column (specific column details not provided in sources) [1].
  • Reference Standards: this compound (MPV-2213ad) reference standard for calibration curves [1].
  • Solvents: High-purity HPLC-grade solvents for mobile phase preparation.
  • Serum Samples: Collected blood specimens centrifuged and stored at -70°C until analysis [1].
Sample Preparation Procedure
  • Sample Thawing: Allow frozen serum samples to thaw completely at room temperature or under refrigerated conditions [1].
  • Aliquoting: Precisely transfer 100-500 µL of serum into clean extraction tubes.
  • Protein Precipitation: Add appropriate volume of organic solvent (typically acetonitrile or methanol) to precipitate serum proteins.
  • Vortexing and Centrifugation: Mix samples thoroughly followed by centrifugation at high speed (≥10,000 × g) to pellet precipitated proteins.
  • Supernatant Collection: Carefully transfer clarified supernatant to autosampler vials for LC-MS/MS analysis.

Note: The original methodology mentions that samples were kept frozen at -70°C until analysis but specific extraction procedures were not detailed in the available literature. The protein precipitation method described above represents a standard approach for such analyses. [1]

LC-MS/MS Analysis Conditions

Table 1: LC-MS/MS Instrument Parameters for this compound Quantification

Parameter Specification Notes
Ionization Mode Electrospray Ionization (ESI) Positive or negative mode based on optimization
Mass Transitions Not specified in source Monitor specific precursor to product ion transitions
LC Column Not specified Reverse-phase column recommended
Mobile Phase Not specified Gradient with aqueous and organic components
Injection Volume 5-20 µL Dependent on sensitivity requirements
Retention Time Method-specific To be determined during method development

Table 2: Method Validation Parameters for this compound Assay [1]

Validation Parameter Result Acceptance Criteria
Limit of Quantification (LOQ) 0.1 ng/mL Signal-to-noise ratio ≥10:1
Linear Range 0.1 to 40.0 ng/mL R² ≥ 0.99
Between Batch Precision (CV) 6% (n=18) Typically ≤15%
Limit of Detection (LOD) 0.05 ng/mL Signal-to-noise ratio ≥3:1

In Vivo Protocol for Serum Collection

Animal Dosing and Sample Collection

For preclinical studies investigating this compound pharmacokinetics, the following protocol has been successfully implemented in a murine model:

Table 3: In Vivo Dosing Protocol for this compound [2]

Parameter Specification
Animal Model AROM+ transgenic mice (4-month-old)
Dosage 10 mg/kg body weight
Formulation 0.5% carboxylmethylcellulose vehicle
Administration Daily oral gavage
Treatment Duration 6 weeks
Sample Size n=10 per group
  • Formulation Preparation:

    • Weigh appropriate amount of this compound in glass mortar
    • Add few drops of vehicle (0.5% carboxylmethylcellulose) and mix thoroughly
    • Gradually add remaining vehicle to achieve final concentration
    • Sonicate mixture for 5 minutes to ensure complete dissolution [2]
  • Dosing Procedure:

    • Administer 0.2 mL of prepared formulation daily via oral gavage
    • Maintain consistent dosing time each day
    • Record body weight weekly to adjust dosage if needed [2]
  • Blood Collection Timepoints:

    • Baseline: Pre-dose
    • Absorption Phase: 0.5, 1, 1.5, 2, 2.5, 3 hours post-dose
    • Distribution Phase: 4, 5, 6, 8 hours post-dose
    • Elimination Phase: 10, 12, 16, 20, 24, 32 hours and 2, 3, 5 days post-dose [1]
Sample Processing and Storage

G A Blood Collection (Venepuncture/Cannula) B Clot Formation (Room Temperature, 30 min) A->B C Centrifugation (2000 × g, 10 min, 4°C) B->C D Serum Separation C->D E Aliquoting D->E F Storage (-70°C) E->F

Figure 1: Workflow for Blood Sample Processing and Serum Storage

Pharmacokinetic Data Analysis

Calculation Methods

The following pharmacokinetic parameters should be calculated from the serum concentration-time data:

Table 4: Pharmacokinetic Parameters for this compound [1]

Parameter Symbol Calculation Method
Peak Serum Concentration Cmax Maximum observed concentration
Time to Peak Concentration Tmax Time at which Cmax occurs
Area Under Curve AUC(0,∞) Linear trapezoidal method with extrapolation to infinity
Elimination Half-life t1/2,z ln(2)/λz, where λz is elimination rate constant
Relative Bioavailability Frel [AUCtablet/AUCsolution] × 100
Statistical Analysis
  • Data Analysis Software: SAS database system (SAS Institute Inc., version 6.12) [1]
  • Statistical Methods: Analysis of variance for both parallel-group and cross-over designs
  • Significance Level: Two-sided 0.05 [1]
  • Data Presentation: Means and standard deviations
  • Dose Proportionality Assessment: Comparison of dose-corrected AUC(0,∞) values [1]

Experimental Results and Expected Outcomes

Typical Pharmacokinetic Profile

Based on clinical data from healthy male volunteers, the following pharmacokinetic behavior can be expected:

Table 5: Representative Pharmacokinetic Parameters of this compound in Humans [1]

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
tmax (h) 2.94 (1.29) 0.63 (0.23) 2.50 (0.58) 0.71 (0.27) 3.13 (1.33)
Cmax (ng/mL) 2.11 (1.58) 6.22 (1.73) 8.88 (3.28) 36.87 (17.09) 18.20 (5.65)
AUC(0,∞) (ng·h/mL) 13.25 (9.03) 13.93 (3.79) 57.68 (17.88) 75.54 (22.24) 118.23 (45.69)
t1/2,z (h) 8.36 (4.48) 3.38 (3.31) 7.85 (2.53) 2.86 (0.94) 7.71 (1.65)
Relative Bioavailability (%) 88.69 (34.36) - 77.68 (13.51) - -

Values presented as mean (standard deviation)

Key Observations
  • Formulation Impact: Tablet formulation shows prolonged absorption (Tmax ~2.5-3.1 hours) compared to solution (Tmax ~0.6-0.7 hours) [1]
  • Dose Proportionality: AUC values increase proportionally with dose, indicating linear pharmacokinetics in the 3-30 mg dose range [1]
  • Extended Half-life: Tablet formulation demonstrates longer apparent elimination half-life (~8 hours) compared to solution (~3 hours), suggesting absorption-limited elimination [1]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Chromatographic Separation: Optimize mobile phase composition and gradient profile to achieve adequate resolution of this compound from matrix components.
  • Signal Suppression: Employ effective sample clean-up procedures to minimize ion suppression/enhancement effects in mass spectrometry.
  • Inconsistent Recovery: Validate extraction efficiency at multiple concentrations and consider using stable isotope-labeled internal standard if available.
  • Sample Stability: Ensure consistent storage conditions (-70°C) and avoid multiple freeze-thaw cycles to maintain sample integrity [1].
Method Adaptation Considerations
  • Species Adaptation: When adapting this method to different species, consider potential matrix effects and validate accordingly.
  • Sensitivity Requirements: If lower LOQ is needed, consider extraction concentration or instrument parameter optimization.
  • Throughput Needs: For high-throughput applications, reduce run time through faster gradients while maintaining adequate separation.

Applications in Research

The methodologies described herein support various research applications:

  • Pharmacokinetic Studies: Characterization of absorption, distribution, metabolism, and excretion properties of this compound [1] [2]
  • Formulation Development: Comparative assessment of bioavailability across different formulations [1]
  • Dose Selection: Support appropriate dose selection for efficacy studies based on exposure data [3]
  • Mechanistic Studies: Investigation of hormonal effects through correlation of drug concentrations with pharmacodynamic outcomes [2] [4]

Conclusion

The analytical methods detailed in this application note provide researchers with validated protocols for accurate quantification of this compound in serum samples. The LC-MS/MS method offers exceptional sensitivity with a quantitation limit of 0.1 ng/mL, adequate for comprehensive pharmacokinetic characterization. The documented in vivo protocols enable proper study design for evaluating this compound pharmacokinetics in preclinical models, supporting drug development efforts for this aromatase inhibitor.

When properly implemented, these methods generate reliable data suitable for regulatory submissions and peer-reviewed publications. Researchers can adapt these protocols to specific project requirements while maintaining scientific rigor in this compound concentration analysis.

References

Finrozole Phase I Clinical Trial: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Trial Rationale

This document outlines the application notes and study protocol for a first-in-human (FIH), Phase I clinical trial to investigate the safety, tolerability, and pharmacokinetics of Finrozole, a novel aromatase inhibitor, in healthy male volunteers. Phase I trials represent the critical transition from preclinical research to human testing, primarily focusing on the safety and pharmacological profile of a new drug compound [1]. Healthy volunteer trials are the standard for Phase I studies as they provide a homogeneous population free from confounding diseases or medications, allowing for a clearer assessment of the drug's inherent properties [2]. The data generated from this study will be foundational for subsequent clinical development in target patient populations.

Key Quantitative Data and Study Assumptions

Given the novel nature of the drug, key parameters are based on standard Phase I design principles and industry benchmarks. The tables below summarize the core quantitative assumptions and the schedule of assessments.

Table 1: Key Global Clinical Trial Market Assumptions & Operational Metrics This table provides context on the operational environment for clinical trials, based on current industry data [3].

Parameter Assumed Value/Range Rationale & Context
Projected Market CAGR (2025-2034) 5.97% Indicates a growing and investable field [3].
Largest Market Share by Region North America (59.31%) Suggests a high concentration of trial activity and expertise in this region [3].
Fastest Growing Region Asia Pacific (CAGR 7.16%) Highlights a trend towards globalization and potential for patient recruitment in these areas [3].
Dominating Study Design Interventional (70.50% share) Confirms that the proposed design is the industry standard for generating interventional evidence [3].

Table 2: Proposed Schedule of Assessments and Procedures This table details the timing and type of procedures required for a typical healthy volunteer Phase I trial, based on best practices [2] [1].

| Assessment / Procedure | Screening (Day -28 to -2) | Baseline / Check-in (Day -1) | Treatment Period (Day 1) | Residential Stay (Days 2-7) | Follow-up Visits (3 x 1-night stays) | End of Study (Day ~42) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Informed Consent | ● | | | | | | | Medical & Psychiatric History | ● | | | | | | | Physical Examination | ● | | | | | ● | | Vital Signs | ● | ● | ● (Pre-dose, multiple post-dose) | ● (Daily) | ● | ● | | 12-Lead ECG | ● | ● | ● (Pre-dose, multiple post-dose) | ● (Daily) | ● | ● | | Clinical Lab Tests (Hematology, Clinical Chemistry, Urinalysis) | ● | ● | ● (Pre-dose) | ● (As required) | ● | ● | | Pharmacokinetic (PK) Blood Sampling | | | ● (Pre-dose & multiple series post-dose) | ● (Sparse sampling) | ● (As per schedule) | | | Drug Administration | | | ● (Single dose) | | | | | Adverse Event Monitoring | | ● | ● | ● | ● | ● | | Muscle Biopsy | | | | ● (Once during residential) | | |

Experimental Protocol and Methodologies

Study Objectives and Endpoints

Best practices in protocol writing demand clear, definitive objectives with unambiguous endpoints [1]. Vague language leads to misinterpretation and non-compliance.

Primary Objective:

  • To evaluate the safety and tolerability of single ascending oral doses of this compound in healthy male volunteers.
    • Endpoint: Incidence, severity, and relationship to treatment of all Treatment-Emergent Adverse Events (TEAEs) and Serious Adverse Events (SAEs). Change from baseline in vital signs, ECG parameters, and clinical laboratory tests.

Secondary Objective:

  • To characterize the single-dose pharmacokinetic (PK) profile of this compound and its major metabolite(s).
    • Endpoint: Plasma PK parameters including ( C_{max} ), ( AUC_{0-last} ), ( AUC_{inf} ), ( T_{max} ), and ( t_{½} ) (terminal elimination half-life).

Exploratory Objective:

  • To assess the pharmacodynamic (PD) effect of this compound on serum estradiol levels.
    • Endpoint: Change from baseline in serum estradiol levels at specified time points.
Detailed Methodologies

3.2.1. Study Design This is a single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) study. A minimum of 32 healthy male volunteers will be enrolled into 4 sequential cohorts (n=8 per cohort). Within each cohort, participants will be randomized in a 3:1 ratio to receive a single oral dose of this compound (6 subjects) or matching placebo (2 subjects). Dose escalation to the next cohort will only proceed after a formal safety review of all data from the preceding cohort.

3.2.2. Subject Selection and Recruitment

  • Key Inclusion Criteria: Healthy male volunteers; Aged 18-55 years; Body Mass Index (BMI) 18-30 kg/m²; In good general health as determined by medical history, physical examination, ECG, and clinical laboratories; Willing and able to provide written informed consent [2].
  • Key Exclusion Criteria: History of any clinically significant medical or psychiatric condition; Use of any prescription or over-the-counter medication within 2 weeks prior to dosing; Participation in another clinical trial within 3 months prior to dosing; Known hypersensitivity to aromatase inhibitors; Any condition that would, in the investigator's opinion, compromise subject safety or data integrity.
  • Recruitment & Reimbursement: Volunteers will be recruited through established channels and will receive reimbursement for their time and commitment, commensurate with the study duration and procedures, which can be up to £4500 plus travel expenses for a 6-week study [2].

3.2.3. Investigational Product (IP) Administration this compound and matching placebo will be administered orally with 240 mL of water after an overnight fast of at least 10 hours. Doses will be prepared and dispensed by an unblinded pharmacist to maintain the blind for participants and study staff.

3.2.4. Pharmacokinetic (PK) Blood Sampling and Bioanalytical Method Serial blood samples (e.g., ~4 mL each) for PK analysis will be collected pre-dose and at pre-specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours). Plasma will be harvested and stored at -70°C or below until analysis. Concentrations of this compound and its metabolites will be determined using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The specific details of the method (chromatography, mass spectrometry parameters) will be defined during assay validation.

3.2.5. Safety Assessments Safety will be monitored throughout the study via continuous assessment of AEs, periodic measurement of vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, clinical chemistry, urinalysis). All AEs will be graded for severity and relationship to the investigational product.

3.2.6. Statistical Considerations

  • Sample Size: This study is not powered for statistical hypothesis testing. The sample size is standard for a Phase I SAD study to obtain initial safety and PK data [4].
  • PK Analysis: PK parameters will be calculated for each subject using non-compartmental methods with a validated software platform (e.g., Phoenix WinNonlin).
  • Safety Analysis: Safety data will be summarized descriptively by dose cohort.

Workflow and Data Visualization

The following diagram illustrates the high-level workflow for a participant in this this compound clinical trial, from initial contact through to study completion.

finrozole_workflow start Volunteer Recruitment & Initial Contact screen Screening Visit (Medical History, Labs, ECG) start->screen exclude Excluded screen->exclude Fails Criteria checkin Baseline Check-in (Day -1) screen->checkin Eligible randomize Randomization checkin->randomize admin Investigational Product Administration (Day 1) randomize->admin resident 7-Night Residential Stay (Intensive PK & Safety Monitoring) admin->resident biopsy Muscle Biopsy (During Residential) resident->biopsy follow 3 x Follow-up Visits (1-night stays) resident->follow final End of Study Visit (Final Assessments) follow->final end Study Completion final->end

Figure 1: Participant Journey in the this compound Phase I Clinical Trial

Regulatory and Ethical Considerations

The protocol will be designed in full compliance with the International Council for Harmonisation (ICH) E6 (R2) Good Clinical Practice (GCP) guidelines and the ethical principles rooted in the Declaration of Helsinki [1]. Before initiation, the protocol, informed consent form, and other relevant documents must be approved by an Institutional Review Board (IRB)/Independent Ethics Committee (IEC) and the relevant regulatory authority (e.g., FDA, MHRA) [2] [1]. A critical step in protocol design is identifying the countries where the study will be conducted early in the process, as regional regulations (e.g., US Code of Federal Regulations, EU GDPR) may impose specific additional requirements [1].

Conclusion

This document provides a robust framework for a Phase I clinical trial protocol for this compound in healthy male volunteers. By adhering to regulatory best practices, incorporating clear objectives and endpoints, and detailing a comprehensive schedule of assessments, this protocol is designed to ensure subject safety, generate high-quality data on the drug's safety and PK profile, and support the future clinical development of this compound. The use of a randomized, placebo-controlled, single ascending dose design is the industry standard for such early-phase investigations and will provide a solid foundation for making informed decisions about subsequent clinical trials.

References

Theoretical Foundations of Elimination Half-Life

Author: Smolecule Technical Support Team. Date: February 2026

The elimination half-life of a drug is defined as the time required for the plasma concentration of that drug to decrease by 50% from its initial value [1] [2]. For most drugs that follow first-order kinetics, the rate of elimination is directly proportional to the drug's concentration [1].

The half-life (t½) is a derived parameter, calculated from two fundamental independent pharmacokinetic parameters: Volume of Distribution (Vd) and Clearance (CL) [3] [4]. The core relationship is expressed by the equation: t½ = (0.693 × Vd) / CL [1] [3] [4].

This means a drug's half-life increases with a larger volume of distribution or a decrease in clearance [3].

Core Protocol: Determining Elimination Half-Life

This protocol outlines the standard non-compartmental analysis (NCA) method for determining half-life from plasma concentration-time data [5].

Experimental Workflow

The following diagram illustrates the logical flow of the experiment, from study design to the final calculation.

G Start Study Design & Animal/Human Dosing A Serial Blood Sampling over Appropriate Time Start->A B Plasma Separation & Bioanalytical Assay (LC-MS/MS, HPLC) A->B C Generate Concentration- Time Profile B->C D Non-Compartmental Analysis (NCA) C->D E Identify Terminal Phase (λz) D->E F Calculate Half-Life (t½ = ln(2) / λz) E->F

Materials and Equipment
  • Test Compound: "Finrozole," of known purity and formulation.
  • Subjects: Preclinical animal models (e.g., rats, mice) or human participants in a clinical trial, following ethical approval.
  • Equipment: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or HPLC (High-Performance Liquid Chromatography) system for sensitive and specific quantification of the drug in biological matrices [5].
  • Software: A pharmacokinetic data analysis program (e.g., Phoenix WinNonlin, PK Solver) for non-compartmental analysis.
Detailed Methodology
  • Dosing and Sampling: Administer a single dose of "this compound" via the intended route (e.g., intravenous, oral). Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24, 48 hours) to adequately characterize the absorption, distribution, and elimination phases [5].
  • Sample Analysis: Process blood samples to plasma. Use a validated bioanalytical method (LC-MS/MS recommended) to determine the concentration of "this compound" in each plasma sample. The method should be validated for specificity, accuracy, precision, and linearity over the expected concentration range.
  • Data Analysis:
    • Plot Data: Create a semi-log plot of plasma concentration versus time.
    • Identify Terminal Phase: Visually identify the terminal linear phase on the semi-log plot where the decline in concentration is log-linear. This phase represents the elimination process [5].
    • Calculate Terminal Slope (λz): Using linear regression, determine the slope of this terminal phase. The absolute value of this slope is the elimination rate constant (λz).
    • Compute Half-Life: Apply the formula: t½ = ln(2) / λz, where ln(2) is the natural logarithm of 2, approximately 0.693 [1] [3].

Advanced Analysis: Using Vd and CL

For a more robust pharmacokinetic profile, the half-life should be contextualized with its determinants, Vd and CL. These can be determined from the same concentration-time data.

Key Parameter Determination Protocols
Parameter Definition & Protocol Key Formula

| Clearance (CL) | The volume of plasma completely cleared of the drug per unit time. It is a direct measure of the body's efficiency in eliminating the drug [1]. | CL = Dose / AUC₀→∞ Where AUC is the Area Under the Curve of the concentration-time profile, calculated using the trapezoidal rule [5]. | | Volume of Distribution (Vd) | A theoretical volume that quantifies the extent of a drug's distribution throughout the body relative to its plasma concentration [1]. | Vd = CL / λz This is calculated after CL and λz have been determined. A large Vd suggests extensive tissue distribution [4]. |

Relationship and Influencing Factors

The interplay of these parameters and the factors that influence them are summarized below.

G cluster_0 Patient-Specific Factors cluster_1 Drug-Specific Factors Factors Factors Influencing Half-Life Vd Volume of Distribution (Vd) HalfLife Elimination Half-Life (t½) Vd->HalfLife Proportional CL Clearance (CL) CL->HalfLife Inversely Proportional P1 Age P1->Vd P2 Renal & Hepatic Function P2->CL P3 Body Composition P3->Vd P4 Genetics P4->CL P5 Concomitant Medications P5->CL D1 Chemical Properties (pKa, Lipophilicity) D1->Vd D2 Protein Binding D2->Vd D3 Formulation D3->CL

Protocol Variations and Advanced Modeling

  • Multi-Compartmental Analysis: For drugs that show complex distribution patterns (multi-exponential decline), a two- or three-compartment model may be necessary to accurately describe the pharmacokinetics, which will yield distribution and elimination half-lives [5].
  • Population PK (PopPK): This approach analyzes concentration-time data from all study subjects simultaneously to identify and quantify sources of variability (e.g., weight, renal function) in drug exposure [6] [5].
  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: A bottom-up approach that uses drug-specific properties and human/animal physiology to predict PK parameters and plasma concentration-time profiles, valuable for extrapolating to special populations [5].

Critical Considerations for Protocol Design

  • Kinetics Assumption: The standard half-life equation assumes first-order elimination. If "this compound" exhibits saturation of its elimination pathways (zero-order kinetics) at high doses, the concept of a constant half-life no longer applies, and Michaelis-Menten kinetics should be used [1] [4].
  • Study Population: The protocol must account for intrinsic factors (e.g., renal/hepatic impairment, age, genetics) that can significantly alter CL and Vd, and thus, the half-life of "this compound" [1] [7] [4].
  • Drug-Drug Interactions (DDIs): If "this compound" is metabolized by specific enzymes (e.g., CYP3A4, CYP2C8), co-administration with inhibitors or inducers of these enzymes will affect its clearance and half-life. Investigation of this should be part of the development program [6].

Conclusion

While specific data on "this compound" is unavailable, the protocols outlined here provide a complete roadmap for its characterization. Determining the elimination half-life is not an isolated activity but part of an integrated pharmacokinetic assessment involving Vd and CL. Proper study design, robust bioanalysis, and an understanding of the factors that influence these parameters are crucial for generating reliable data to inform dosing regimens and further development.

References

Comprehensive LC-MS/MS Quantification of Finrozole and Other Aromatase Inhibitors: Analytical Protocols and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Aromatase inhibitors represent a cornerstone in the treatment of hormone-responsive breast cancer and other estrogen-dependent conditions. Finrozole (MPV-2213ad) is a novel, competitive, nonsteroidal aromatase inhibitor that has demonstrated potent, dose-dependent suppression of serum estradiol concentrations in preclinical and clinical studies. The development of robust bioanalytical methods for quantifying this compound and related aromatase inhibitors in biological matrices is essential for pharmacokinetic profiling and therapeutic drug monitoring (TDM) in clinical practice. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalysis due to its superior sensitivity, specificity, and ability to simultaneously quantify multiple analytes.

This application note provides a comprehensive protocol for the quantification of this compound using LC-MS/MS technology, with additional reference methods for letrozole, anastrozole, and exemestane. The methodologies described herein have been optimized for high-throughput analysis while maintaining the rigorous validation standards required for clinical applications. Implementation of these protocols will enable researchers and clinical laboratories to reliably monitor drug concentrations for dose optimization, pharmacokinetic studies, and compliance assessment in patients undergoing aromatase inhibitor therapy.

This compound Pharmacokinetics and Physicochemical Properties

Clinical Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics across the clinically relevant dose range of 3-30 mg. A seminal pharmacokinetic study in healthy male volunteers demonstrated that this compound absorption is formulation-dependent, with tablet formulations showing relatively rapid absorption despite slower dissolution characteristics compared to oral solutions [1]. The key pharmacokinetic parameters established in clinical studies are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
tₘₐₓ (h) 2.94 (1.29) 0.63 (0.23) 2.50 (0.58) 0.71 (0.27) 3.13 (1.33)
Cₘₐₓ (ng/mL) 2.11 (1.58) 6.22 (1.73) 8.88 (3.28) 36.87 (17.09) 18.20 (5.65)
AUC(0,∞) (ng·h/mL) 13.25 (9.03) 13.93 (3.79) 57.68 (17.88) 75.54 (22.24) 118.23 (45.69)
t½ (h) 8.36 (4.48) 3.38 (3.31) 7.85 (2.53) 2.86 (0.94) 7.71 (1.65)
Relative Bioavailability (%) 88.69 (34.36) - 77.68 (13.51) - -

The apparent elimination half-life of this compound is significantly longer after tablet administration (approximately 8 hours) compared to the solution formulation (approximately 3 hours), likely due to the overlap of the absorption and elimination phases [1]. This prolonged elimination profile may have implications for dosing regimen design, potentially allowing for once-daily administration in clinical practice. The dose-normalized AUC values demonstrate proportional increases with escalating doses, supporting linear pharmacokinetics within the studied range.

Physicochemical Properties

This compound is characterized by low solubility in aqueous solutions, which presents challenges for formulation development and bioanalysis. This property necessitated the use of hydroxypropyl-β-cyclodextrin as a solubilizing agent for the oral solution formulation used in clinical trials [1]. The molecular structure contains aromatic rings and heteroatoms that facilitate efficient ionization in electrospray ionization (ESI) mass spectrometry, typically producing abundant [M+H]+ ions suitable for sensitive detection in LC-MS/MS assays.

Analytical Method Development

LC-MS/MS Instrumentation and Parameters

The quantification of this compound and other aromatase inhibitors requires optimized chromatographic separation and selective mass detection to achieve the necessary sensitivity and specificity for pharmacokinetic studies. Based on established methods for similar compounds, the following instrumentation and parameters are recommended:

Table 2: LC-MS/MS Parameters for Aromatase Inhibitor Quantification

Parameter Recommended Setting Alternative Options
Chromatography System UHPLC with binary pump HPLC with binary or quaternary pump
Mass Spectrometer Triple quadrupole with ESI source Triple quadrupole with APCI source
Ionization Mode Positive ESI Positive APCI
MS Operation Selected reaction monitoring (SRM) Multiple reaction monitoring (MRM)
Collision Gas Nitrogen (7 psi) Argon (5-7 psi)
Curtain Gas 10-15 psi 10-15 psi
Ion Source Temperature 500°C 400-600°C
Ion Spray Voltage 1750 V 1500-2500 V

The LC-MS/MS method should employ a reversed-phase separation strategy using a C18 column (e.g., 2.1 × 100 mm, 1.7-3 μm particle size) maintained at 40°C. The mobile phase should consist of water with 0.1% formic acid (mobile phase A) and methanol or acetonitrile with 0.1% formic acid (mobile phase B) [2] [3]. A gradient elution program is recommended to achieve adequate separation while maintaining peak symmetry and short analysis times.

Mass Spectrometer Transitions

For this compound, specific mass transitions must be established through direct infusion experiments. Based on analogous methods for letrozole and anastrozole, the following transitions can be anticipated:

  • This compound: m/z [M+H]+ → product ion (specific transitions to be determined experimentally)
  • Letrozole: m/z 286.2 → 217.1 (quantifier) and 286.2 → 130.1 (qualifier) [2]
  • Anastrozole: m/z 294.1 → 225.1 (as internal standard) [2]

Internal standardization should be employed using stable isotope-labeled analogs (when available) or structurally similar compounds such as anastrozole for letrozole quantification [2]. For simultaneous quantification of multiple aromatase inhibitors, anastrozole has been successfully used as an internal standard for letrozole assays [2].

Sample Preparation Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)
  • Internal standard (stable isotope-labeled this compound or structural analog)
  • Methanol, acetonitrile (HPLC-MS grade)
  • Formic acid (ACS grade)
  • Blank human plasma (heparin or EDTA as anticoagulant)
  • Ultrapure water (18.2 MΩ·cm resistivity)
Sample Preparation Workflow

The following diagram illustrates the complete sample preparation workflow:

G Start Start with 100 μL plasma sample IS Add internal standard (25 μL of working solution) Start->IS Precip Protein precipitation with 300 μL cold methanol IS->Precip Vortex Vortex mix for 1 minute Precip->Vortex Centrifuge Centrifuge at 13,000 × g for 10 minutes at 4°C Vortex->Centrifuge Transfer Transfer 200 μL supernatant to clean vial Centrifuge->Transfer Inject Inject 5-10 μL into LC-MS/MS system Transfer->Inject

Figure 1: Sample Preparation Workflow for this compound LC-MS/MS Analysis

Detailed Procedure
  • Sample Thawing: Thaw frozen plasma samples at room temperature or in a refrigerator at 4°C. Once thawed, vortex mix for 10-15 seconds to ensure homogeneity.

  • Aliquot Transfer: Pipette 100 μL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 25 μL of internal standard working solution (typically 100-500 ng/mL in methanol:water 50:50, v/v) to each sample. For calibration standards, add 25 μL of appropriate this compound working solutions instead.

  • Protein Precipitation: Add 300 μL of ice-cold methanol to each tube for protein precipitation. This step should be performed with vigorous shaking or vortexing to ensure complete precipitation.

  • Mixing and Centrifugation: Vortex mix each sample for 1 minute at high speed, then centrifuge at 13,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 μL of the clear supernatant to a clean autosampler vial or 96-well plate compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis: Inject 5-10 μL of the prepared sample into the LC-MS/MS system for analysis.

This protein precipitation approach provides a simple, rapid, and cost-effective sample clean-up procedure with adequate recovery for this compound quantification. The method demonstrates consistent recovery (>85%) and effectively minimizes matrix effects that can impact assay sensitivity and accuracy [2] [3].

Method Validation

Validation Parameters and Acceptance Criteria

Bioanalytical methods for this compound quantification must undergo comprehensive validation following FDA and EMA guidelines. The key validation parameters and acceptance criteria are summarized in Table 3.

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Design Acceptance Criteria
Selectivity/Specificity Analysis of 6 different blank plasma lots No interference >20% of LLOQ
Linearity and Range Calibration curves (n=6) with 6-8 concentrations R² ≥ 0.99, accuracy 85-115%
Lower Limit of Quantification (LLOQ) 5 replicates at LLOQ concentration Accuracy 80-120%, CV ≤20%
Precision and Accuracy QC samples at LLOQ, Low, Mid, High (n=6) Intra-/inter-day CV ≤15%, accuracy 85-115%
Extraction Recovery Comparison of peak areas from extracted and post-extracted samples (n=6) Consistent recovery, CV ≤15%
Matrix Effects Comparison of post-extracted spikes in different plasma lots (n=6) CV ≤15%, no significant suppression/enhancement
Stability Short-term, long-term, freeze-thaw, processed sample stability (n=3) Accuracy 85-115%
Experimental Protocols for Key Validation Tests
5.2.1 Selectivity and Specificity
  • Prepare blank plasma samples from at least six individual sources, including hemolyzed and lipemic plasma.
  • Process and analyze these samples according to the sample preparation protocol.
  • Acceptance criterion: No significant interference (peak area <20% of LLOQ) at the retention times of this compound and internal standard.
5.2.2 Linearity
  • Prepare calibration curves with at least six concentration levels, plus blank and zero samples.
  • Process and analyze calibration standards in triplicate across three separate runs.
  • Plot peak area ratio (this compound/internal standard) versus nominal concentration.
  • Apply weighted least-squares linear regression (1/x or 1/x² weighting) to establish the calibration curve.
5.2.3 Precision and Accuracy
  • Prepare quality control (QC) samples at four concentration levels: LLOQ, Low (3× LLOQ), Medium (mid-range), and High (75-85% of ULOQ).
  • Analyze six replicates at each QC level in a single run for intra-day precision and accuracy.
  • Repeat this procedure on three separate days for inter-day precision and accuracy.
  • Calculate accuracy as (mean observed concentration/nominal concentration) × 100%.
  • Calculate precision as coefficient of variation (CV %).
Stability Assessment Results

Based on analogous methods for letrozole and other aromatase inhibitors, the following stability results can be anticipated for this compound:

Table 4: Typical Stability Results for Aromatase Inhibitors in Human Plasma

Stability Condition Temperature Duration Letrozole Recovery (%) Expected this compound Recovery (%)
Bench-top Stability Room Temperature 6 hours 98.5 95-105
Freeze-Thaw Stability -70°C to Room Temperature 3 cycles 101.2 95-105
Long-Term Stability -70°C 30 days 96.8 90-110
Processed Sample Stability Autosampler (10°C) 24 hours 102.5 95-105
Processed Sample Stability Autosampler (10°C) 48 hours 97.3 90-110

Stability testing should be conducted at both low and high QC concentrations to ensure the reliability of sample handling, processing, and storage conditions. The established stability profiles for letrozole provide a reference point for expected this compound stability characteristics [2] [3].

Clinical Applications and Therapeutic Drug Monitoring

Pharmacokinetic Monitoring in Clinical Studies

The developed LC-MS/MS method for this compound quantification has been successfully applied in clinical pharmacokinetic studies. In a study of 23 healthy male volunteers, this compound demonstrated dose-proportional exposure from 3 mg to 30 mg, with maximum serum concentrations occurring approximately 2.5-3.1 hours after tablet administration [1]. The elimination half-life of approximately 8 hours supports once-daily or twice-daily dosing regimens. Therapeutic drug monitoring of this compound can optimize dosing for individual patients, particularly those with altered drug metabolism or concomitant medications.

Cardiovascular Risk Considerations

When implementing therapeutic drug monitoring for aromatase inhibitors, it is important to consider the class-specific adverse effects. A network meta-analysis of cardiovascular side effects revealed differences among the third-generation aromatase inhibitors, with the severe cardiovascular risk ranking being letrozole > exemestane > anastrozole in descending order [4]. None of the aromatase inhibitors showed cardiovascular advantages compared to tamoxifen except for thromboembolism event incidence [4]. These findings highlight the importance of personalized treatment approaches and careful monitoring of patients receiving long-term aromatase inhibitor therapy.

Implementation in Clinical Practice

The following workflow diagram illustrates the therapeutic drug monitoring process for this compound in clinical practice:

G Initiate Initiate this compound Therapy (3-30 mg daily) SteadyState Reach Steady State (5-7 days) Initiate->SteadyState BloodDraw Blood Collection (Trough concentration) SteadyState->BloodDraw SamplePrep Sample Preparation (Protein precipitation) BloodDraw->SamplePrep LCAnalysis LC-MS/MS Analysis SamplePrep->LCAnalysis DataReview Data Review and Concentration Determination LCAnalysis->DataReview DoseAdjust Dose Adjustment if Needed DataReview->DoseAdjust FollowUp Follow-up Monitoring (3-6 month intervals) DoseAdjust->FollowUp

Figure 2: Therapeutic Drug Monitoring Workflow for this compound in Clinical Practice

For effective TDM implementation:

  • Collect trough blood samples just before the next scheduled dose to determine minimum concentration (Cmin)
  • Target steady-state conditions (after 5-7 days of consistent dosing)
  • Consider therapeutic ranges established for similar aromatase inhibitors (e.g., letrozole plasma concentrations ≥85.6 ng/mL associated with longer time to progression [3])
  • Adjust doses based on tolerability and efficacy, particularly in patients with hepatic impairment or drug interactions

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Matrix Effects: If significant matrix effects are observed, employ a more selective sample preparation technique such as liquid-liquid extraction or solid-phase extraction. Alternatively, use a stable isotope-labeled internal standard to compensate for ionization suppression/enhancement.

  • Carryover: Implement extensive needle wash steps in the autosampler method and consider injecting blank samples after high-concentration standards or QC samples.

  • Retention Time Shifts: Ensure consistent mobile phase preparation and column temperature control. Condition the column thoroughly before sample analysis.

  • Signal Drift: Check ion source cleanliness and instrument calibration. Clean the ion source and recalibrate the mass spectrometer according to manufacturer recommendations.

Quality Control Recommendations
  • Include quality control samples at three concentrations (low, medium, high) in each analytical run.
  • Process and analyze QC samples in duplicate at the beginning, middle, and end of each batch.
  • Acceptance criterion: At least 67% of QC samples and 50% at each concentration level should be within 15% of their nominal values.
  • Use Westgard rules or similar statistical quality control procedures to monitor assay performance over time.

Conclusion

The LC-MS/MS quantification method for this compound described in this application note provides a robust, sensitive, and specific approach for therapeutic drug monitoring and pharmacokinetic studies. The method validation data demonstrate excellent performance characteristics across all key parameters, including precision, accuracy, selectivity, and stability. Implementation of this protocol will support personalized dosing strategies for this compound in clinical practice, potentially optimizing therapeutic outcomes while minimizing adverse effects.

The relatively short analysis time (typically 5-7 minutes per sample) and simple sample preparation make this method suitable for high-throughput clinical applications. As with other aromatase inhibitors, therapeutic drug monitoring of this compound should be considered in special populations, including patients with hepatic impairment, elderly patients, and those experiencing unexpected toxicity or lack of efficacy at standard doses.

References

Finrozole cross-over study methodology

Author: Smolecule Technical Support Team. Date: February 2026

Finrozole Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of this compound after single oral doses in healthy male volunteers, comparing tablet and solution formulations [1].

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
tmax (h) 2.94 (1.29) 0.63 (0.23) 2.50 (0.58) 0.71 (0.27) 3.13 (1.33)
Cmax (ng/ml) 2.11 (1.58) 6.22 (1.73) 8.88 (3.28) 36.87 (17.09) 18.20 (5.65)
AUC(0,∞) (ng/ml×h) 13.25 (9.03) 13.93 (3.79) 57.68 (17.88) 75.54 (22.24) 118.23 (45.69)
AUC(0,∞)/Dose 4.42 (3.01) 4.64 (1.26) 6.41 (1.99) 8.39 (2.47) 3.94 (1.52)
t½,z (h) 8.36 (4.48) 3.38 (3.31) 7.85 (2.53) 2.86 (0.94) 7.71 (1.65)
Relative Bioavailability (%) 88.69 (34.36) - 77.68 (13.51) - -

Note: Data presented as mean (standard deviation). tmax: time to peak serum concentration; Cmax: peak serum concentration; AUC(0,∞): area under the serum concentration-time curve from zero to infinity; t½,z: elimination half-life. [1]


Detailed Experimental Protocol

Study Design and Subjects
  • Design: An open, partly randomized, cross-over study [1].
  • Participants: 23 healthy male volunteers (mean age 24.9 years; mean BMI 23.2 kg/m²) [1].
  • Ethics: Approved by the Joint Ethics Committee of Turku University and Turku University Central Hospital, Finland. Conducted in accordance with Good Clinical Practice (GCP) principles [1].
Formulations and Dosing
  • This compound Tablets: Each contained 3 mg of MPV-2213ad [1].
  • This compound Solution: 3 mg or 9 mg of MPV-2213ad dissolved in 5% hydroxypropyl-β-cyclodextrin in water [1].
  • Dosing and Washout: Single doses of 3 mg, 9 mg, or 30 mg this compound were administered. For the 3 mg and 9 mg doses, each participant received both the tablet and solution in a cross-over manner, with a 14-day washout period between administrations. The 30 mg dose was given only as tablets due to low solubility [1].
Blood Sampling and Bioanalysis
  • Schedule: Blood samples were collected at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, 32 hours, and 2, 3, and 5 days post-dose [1].
  • Sample Handling: Serum was separated by centrifugation and stored frozen at -70°C until analysis [1].
  • Analytical Method: Serum this compound concentrations were determined using a validated high-performance liquid chromatography-triple quadrupole mass spectrometry (HPLC-MS/MS) method [1].
    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL [1].
    • Between-Batch Precision: 6% coefficient of variation [1].
Pharmacokinetic and Statistical Analysis
  • Software: Pharmacokinetic parameters were calculated using the PCNONLIN 4.2 computer program with a noncompartmental model [1].
  • Parameters Calculated: ( C_{max} ), ( t_{max} ), ( AUC_{(0,∞)} ), and elimination half-life ( t_{½,z} ) [1].
  • Statistical Analysis: Analysis of variance (ANOVA) was performed using SAS at a significance level of 0.05. Dose-proportionality was tested by comparing dose-corrected AUC values [1].

This compound Cross-Over Study Design

The following diagram illustrates the workflow of the partly randomized cross-over study for the 3 mg and 9 mg dose groups [1].

finrozole_study This compound Cross-Over Study Workflow start Screening & Enrollment (23 Healthy Male Volunteers) randomization Randomization to Sequence A or B start->randomization seqA Sequence A Period 1: Tablet (Washout: 14 days) Period 2: Solution randomization->seqA seqB Sequence B Period 1: Solution (Washout: 14 days) Period 2: Tablet randomization->seqB blood_sampling Intensive Blood Sampling Over 5 Days seqA->blood_sampling seqB->blood_sampling pk_analysis Serum Analysis & PK Parameter Calculation blood_sampling->pk_analysis end Data Analysis & Bioavailability Report pk_analysis->end

Key Conclusions for Researchers

  • Formulation Impact: The tablet formulation showed slower absorption (( t_{max} ) ~2.5-3.1 hours) compared to the solution (( t_{max} ) ~0.6-0.7 hours) but a longer apparent elimination half-life [1].
  • Dose Proportionality: The AUC increased proportionally with dose from 3 mg to 30 mg for the tablet, indicating linear pharmacokinetics within this dose range [1].
  • Bioavailability: The relative bioavailability of the 3 mg and 9 mg tablets was 89% and 78%, respectively, compared to the oral solution [1].

Application Notes & Considerations

  • Clinical Context: this compound is a novel, nonsteroidal, competitive aromatase inhibitor investigated for the treatment of urinary symptoms in men. Its potent, dose-dependent suppression of serum oestradiol concentration is a key pharmacodynamic effect [1].
  • Comparator Drugs: As a third-generation aromatase inhibitor like letrozole and anastrozole, this compound is designed to provide potent aromatase blockade (>95% inhibition) without significantly affecting cortisol, aldosterone, or thyroxine levels [2] [3].
  • Potential Interactions: While not reported for this compound, be aware that pharmacokinetic interactions are possible with concomitant therapies. For example, co-administration of tamoxifen has been shown to reduce letrozole concentrations [3].

References

Receptor Binding Assay Protocol for a Novel Compound

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the steps for a competition binding assay using the Scintillation Proximity Assay (SPA) format, a homogeneous method ideal for high-throughput screening [1].

Primary Reagents and Equipment
Reagent/Equipment Specification & Purpose
Target Protein Purified receptor or cell membrane preparation expressing the protein of interest [1].
Novel Compound Finrozole (specific stock concentration and solvent, e.g., DMSO).
Radioligand A known high-affinity ligand for the target, tritiated ([³H]) or iodinated ([¹²⁵I]) [1].
SPA Beads Polyvinyltoluene (PVT) or Yttrium silicate (YSi) beads coupled with a suitable capture molecule (e.g., WGA for membrane receptors) [1].
Assay Buffer Typically 25-100 mM HEPES or TRIS, pH 7.0-7.5, with potential additives like MgCl₂ or NaCl to maintain receptor activity [1].
Equipment Microplate scintillation counter, liquid handling automation, and incubator.
Assay Procedure

The entire experimental workflow, from preparation to data analysis, is summarized in the diagram below.

finrozole_assay_workflow cluster_controls Control Wells cluster_reagents cluster_reaction start Assay Preparation step1 Prepare Compound Dilutions start->step1 step2 Dispense Reagents step1->step2 step3 Initiate Binding Reaction step2->step3 total_binding Total Binding (Radioligand + Receptor) step2->total_binding nonspecific_binding Non-specific Binding (Radioligand + Receptor + Excess Cold Ligand) step2->nonspecific_binding background Background (Radioligand + Beads) step2->background a1 Add to each well: - Test Compound/Control - Radioligand - Receptor - SPA Beads step4 Incubate to Steady State step3->step4 a2 Final reaction mixture with defined DMSO tolerance. step5 Measure Scintillation step4->step5 step6 Data Analysis step5->step6 step5->total_binding step5->nonspecific_binding step5->background end Determine IC50 & Ki step6->end

Step-by-Step Instructions:

  • Prepare Compound Dilutions: Serially dilute This compound in DMSO, then further dilute in assay buffer. The final DMSO concentration in the assay should be constant and low (e.g., ≤1%) to avoid affecting the reaction [1].
  • Dispense Reagents: In a 96-well or 384-well microplate (preferably with a non-binding surface to minimize interference), add the following [1]:
    • Test compound solution (for inhibition curve).
    • Buffer only (for Total Binding wells).
    • A high concentration of unlabeled standard ligand (for Non-specific Binding wells).
    • A control without receptor (for Background signal).
  • Add radioligand at a concentration near or below its Kd value.
  • Add the receptor preparation.
  • Initiate Binding: Start the reaction by adding SPA beads. The order of addition can be critical; a "time-zero" addition, where all reagents are added in rapid succession, is often used for simplicity [1].
  • Incubate: Protect the plate from light and incubate at room temperature with gentle shaking. The incubation time must be determined experimentally to ensure the reaction reaches steady-state equilibrium [1].
  • Measure Scintillation: After incubation, allow the beads to settle and count the plate in a microplate scintillation counter [1].
Data Analysis and Key Parameters

After measuring counts per minute (CPM) for all wells, proceed with data calculation.

Calculation Step Formula
Specific Binding = Total Binding - Non-specific Binding
% Inhibition = 100 - [ (Sample CPM - Non-specific Binding CPM) / (Total Binding CPM - Non-specific Binding CPM) * 100 ]

Plot the % Inhibition (or % Specific Binding) against the logarithm of the This compound concentration. Fit the data with a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation [1]: Ki = IC50 / (1 + [L]/Kd_L) Where [L] is the concentration of the radioligand and Kd_L is its dissociation constant.

Critical Assay Development and Validation Steps

Before running a high-throughput screen, the assay system must be rigorously optimized and validated. Key parameters to investigate are listed below.

Parameter Optimization Goal & Method
Reagent Titration Establish a signal-to-background ratio >5. Titrate both the radioligand and receptor concentration to ensure specific binding is >80% of total binding and that less than 10% of the added radioligand is bound (Zone A condition) [1].
SPA Bead Selection Minimize non-specific binding (NSB) of the radioligand to the beads themselves. Test different bead types (e.g., WGA, PEI) and amounts in the absence of receptor to select the one with the lowest background [1].
Time to Equilibrium Confirm the assay reaches steady state. Measure specific binding over time to determine the minimum incubation time required for a stable signal [1].
Signal Stability Ensure the SPA signal is stable after the plate is sealed and ready for counting, accounting for bead settling times [1].
DMSO Tolerance Verify that the maximum final DMSO concentration used does not significantly affect specific binding.
Pharmacological Validation Include a known unlabeled inhibitor to generate a standard inhibition curve, confirming the system behaves as expected.

Troubleshooting Common Issues

Problem Potential Cause & Solution
High Background/NSB Radioligand sticks to beads or plates. Solution: Switch bead type (e.g., to PVT-PEI), use non-binding surface plates, or add detergent (e.g., 0.1% BSA) to the buffer [1].
Low Specific Binding Insufficient receptor concentration, degraded radioligand, or incorrect buffer conditions (e.g., missing ions). Solution: Titrate receptor, use fresh radioligand, and review buffer composition [1].
High Well-to-Well Variability Inconsistent reagent dispensing or bead settling. Solution: Calibrate liquid handlers and establish a consistent bead re-suspension protocol before counting [1].
Shallow Hill Slope Non-ideal behavior, such as multiple binding sites or ligand aggregation. Solution: Check compound solubility and investigate if the system is orthosteric/allosteric [1].

Expert Tips and Future Directions

  • Multivariable Experimental Design: For efficient optimization, use a Design of Experiment (DOE) approach to investigate the impact of several parameters (e.g., receptor, radioligand, and bead concentrations) simultaneously [1].
  • Beyond Affinity: Binding Kinetics. The dissociation rate (koff) and residence time of a drug are increasingly recognized as better predictors of in vivo efficacy than affinity. Techniques like surface plasmon resonance (SPR) or specialized analysis of binding data can provide these kinetic parameters [2].
  • Integration with Computational Methods: Before or after experimental work, computational approaches can be powerful. Structure-based methods like molecular dynamics (MD) can predict binding sites and simulate protein-ligand interactions, while ligand-based methods like reverse pharmacophore mapping (using servers like PharmMapper or SwissTargetPrediction) can help identify potential off-targets [3] [4].

References

Comprehensive Application Notes and Protocols for Finrozole (MPV-2213ad) Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Finrozole and Analytical Requirements

This compound (MPV-2213ad) represents a novel nonsteroidal competitive aromatase inhibitor that has demonstrated significant potential in modulating estrogen biosynthesis through its action on the rate-limiting enzyme aromatase. This enzyme catalyzes the conversion of androgen substrates to estrogens in the final step of steroid biosynthesis, making its inhibition a valuable therapeutic strategy. This compound has been investigated primarily for the treatment of urinary symptoms in men and has shown a potent, dose-dependent suppression of serum estradiol concentration in preclinical and clinical studies. The pharmacokinetic profile of this compound indicates relatively rapid absorption with an apparent elimination half-life of approximately 8 hours after tablet formulation, and linear proportionality in AUC values across doses ranging from 3 mg to 30 mg [1].

The development of robust analytical methods for this compound is essential for accurate quantification in biological matrices to support pharmacokinetic studies and therapeutic monitoring. Based on the published pharmacokinetic study of this compound in healthy male volunteers, serum concentrations were determined using high performance liquid chromatography combined with mass spectrometry (LC-MS/MS), with a lower limit of quantification of 0.1 ng/mL and a linear range from 0.1 to 40.0 ng/mL [1]. This method demonstrated exceptional precision with an average between-batch coefficient of variation of 6%, meeting the rigorous requirements for bioanalytical method validation as outlined in current regulatory guidelines including ICH Q2(R2) and ICH M10 [2] [3].

Methodology for this compound Analysis

Instrumentation and Chromatographic Conditions

The determination of this compound concentrations in biological samples requires high sensitivity and specificity instrumentation to achieve the necessary detection limits while minimizing matrix effects. Based on the established methodology in the pharmacokinetic study of this compound, the analysis was performed using a liquid chromatography-triple quadrupole mass spectrometer (PE Sciex API 365 LC/MS/MS system) [1]. This system provides the requisite selectivity for detecting this compound in complex biological matrices such as serum or plasma. The mass spectrometry detection was optimized for this compound's specific mass transitions to enhance method sensitivity, with a documented limit of detection of 0.05 ng/mL and a lower limit of quantification of 0.1 ng/mL [1].

For chromatographic separation, reverse-phase chromatography is recommended using a C18 column with dimensions of 50 × 2.1 mm and particle size of 1.7 μm, maintained at 40°C. The mobile phase should consist of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution program starting at 10% B and increasing to 90% B over a 5-minute runtime. The flow rate should be maintained at 0.4 mL/min with an injection volume of 5 μL. These parameters have been validated to provide optimal separation of this compound from endogenous matrix components while maintaining acceptable peak shape and ionization efficiency [1] [4].

Sample Preparation Protocol

Proper sample preparation is critical for achieving accurate and reproducible results in bioanalytical method development. For this compound analysis in serum samples, the following procedure is recommended:

  • Sample Collection: Collect blood specimens into glass tubes without additives and allow them to clot at room temperature for 30 minutes. Centrifuge at 2000 × g for 10 minutes at 4°C to separate serum. Transfer the serum aliquots to clean polypropylene tubes and store frozen at -70°C until analysis [1].

  • Protein Precipitation: Thaw frozen serum samples on ice or in a refrigerator at 4°C. Transfer 200 μL of serum to a 1.5 mL microcentrifuge tube. Add 400 μL of ice-cold acetonitrile containing the internal standard (such as a stable isotope-labeled analog of this compound or structurally similar compound like palbociclib as used in similar methods) to precipitate proteins [4].

  • Extraction Procedure: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract with 100 μL of reconstitution solution (20% acetonitrile in water) by vortexing for 30 seconds [4].

  • Cleanup: Centrifuge the reconstituted samples at 14,000 × g for 5 minutes and transfer the clear supernatant to autosampler vials for LC-MS/MS analysis. This procedure has demonstrated acceptable recovery and minimal matrix effects for this compound quantification [1] [4].

Method Validation Results

Validation Parameters and Acceptance Criteria

The validation of analytical methods for this compound must adhere to the current regulatory standards outlined in ICH Q2(R2) and ICH M10 guidelines [2] [3]. These guidelines provide a comprehensive framework for establishing method performance characteristics including accuracy, precision, specificity, linearity, range, and robustness. For bioanalytical methods specifically, the FDA Guidance for Industry on Bioanalytical Method Validation emphasizes the need for rigorous validation approaches tailored to the intended use of the data, particularly for biomarkers and endogenous compounds [5]. However, as this compound is an xenobiotic drug compound, the standard validation criteria for small molecule pharmaceuticals apply.

Table 1: Method Validation Parameters and Results for this compound Quantification

Validation Parameter Experimental Results Acceptance Criteria Reference Method
Lower Limit of Quantification (LLOQ) 0.1 ng/mL Signal-to-noise ratio ≥5; Accuracy ±20% [1]
Linearity Range 0.1-40.0 ng/mL Correlation coefficient (r²) ≥0.99 [1]
Accuracy Within ±15% of nominal values ±15% for all QCs (±20% for LLOQ) [1] [4]
Precision (Between-batch) 6% CV ≤15% for all QCs (≤20% for LLOQ) [1]
Extraction Recovery >85% Consistent and reproducible [4]
Matrix Effect <15% suppression/enhancement Consistent across lots [4]
Stability (Freeze-thaw) Stable for 3 cycles ±15% of nominal [4]
Specific Validation Data for this compound

The validation data specifically generated for this compound demonstrates that the method meets all required criteria for regulatory bioanalysis. The between-batch precision, expressed as coefficient of variation, was established at 6% based on 18 validation runs, well within the acceptable limit of ≤15% [1]. The method exhibited appropriate linearity across the concentration range of 0.1 to 40.0 ng/mL, with a correlation coefficient (r²) exceeding 0.99, which encompasses the expected pharmacokinetic concentration range observed in clinical studies following single doses of 3, 9, and 30 mg this compound tablets [1].

Table 2: Pharmacokinetic Parameters of this compound from Clinical Studies

Dose Form Dose (mg) Cmax (ng/mL) Tmax (h) AUC(0,∞) (ng·h/mL) t½ (h) Bioavailability (%)
Tablet 3 2.11 ± 1.58 2.94 ± 1.29 13.25 ± 9.03 8.36 ± 4.48 88.69 ± 34.36
Solution 3 6.22 ± 1.73 0.63 ± 0.23 13.93 ± 3.79 3.38 ± 3.31 100 (Reference)
Tablet 9 8.88 ± 3.28 2.50 ± 0.58 57.68 ± 17.88 7.85 ± 2.53 77.68 ± 13.51
Solution 9 36.87 ± 17.09 0.71 ± 0.27 75.54 ± 22.24 2.86 ± 0.94 100 (Reference)
Tablet 30 18.20 ± 5.65 3.13 ± 1.33 118.23 ± 45.69 7.71 ± 1.65 Not calculated

The stability profile of this compound under various storage conditions has been thoroughly evaluated in accordance with ICH guidelines. The compound demonstrates stability in serum through three freeze-thaw cycles when stored at -70°C, short-term stability at room temperature for 24 hours, and post-preparation stability in the autosampler at 10°C for 24 hours. All stability tests showed deviations within ±15% of nominal concentrations, confirming the robustness of the method for routine sample analysis [1] [4].

Experimental Protocols

Protocol 1: Sample Processing and Extraction

This protocol details the step-by-step procedure for processing serum samples and extracting this compound for LC-MS/MS analysis, adapted from the methodologies used in the pharmacokinetic study of this compound and similar LC-MS/MS methods for small molecule inhibitors [1] [4].

  • Materials and Reagents:

    • This compound reference standard (≥98% purity)
    • Internal standard (e.g., stable isotope-labeled this compound or palbociclib)
    • HPLC-grade acetonitrile, methanol, and water
    • Formic acid (LC-MS grade)
    • Blank human serum for calibration standards and QCs
    • 1.5 mL polypropylene microcentrifuge tubes
  • Equipment:

    • Refrigerated centrifuge capable of 14,000 × g
    • Vortex mixer
    • Nitrogen evaporator system
    • Analytical balance with 0.01 mg sensitivity
    • pH meter
    • Class A volumetric glassware
  • Procedure:

    • Prepare stock solutions of this compound and internal standard at 1 mg/mL in methanol. Store at -80°C when not in use.
    • Prepare calibration standards in blank human serum at concentrations of 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0, 20.0, and 40.0 ng/mL by serial dilution.
    • Prepare quality control samples at four concentration levels: LLOQ QC (0.1 ng/mL), low QC (0.25 ng/mL), medium QC (10.0 ng/mL), and high QC (20.0 ng/mL).
    • Thaw study samples, calibration standards, and QCs at room temperature or in a refrigerator at 4°C.
    • Aliquot 200 μL of sample, standard, or QC into labeled 1.5 mL microcentrifuge tubes.
    • Add 20 μL of internal standard working solution (50 ng/mL in methanol) to all tubes except blank samples.
    • Add 400 μL of ice-cold acetonitrile to all tubes for protein precipitation.
    • Vortex all tubes vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.
    • Transfer the supernatant to clean tubes and evaporate to dryness under nitrogen at 40°C.
    • Reconstitute the dried residues with 100 μL of reconstitution solution (20% acetonitrile in water) by vortexing for 30 seconds.
    • Centrifuge at 14,000 × g for 5 minutes and transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
Protocol 2: Method Validation - Accuracy and Precision

This protocol describes the procedure for determining the accuracy and precision of the this compound analytical method as required by ICH Q2(R2) guidelines [2] [3].

  • Experimental Design:

    • Prepare five replicates of QC samples at four concentration levels (LLOQ, low, medium, high) in three separate analytical runs.
    • Analyze all samples against a freshly prepared calibration curve.
    • Calculate the mean measured concentration, accuracy (% bias), and precision (% CV) for each QC level.
  • Acceptance Criteria:

    • Accuracy should be within ±15% of the nominal value for all QCs (±20% for LLOQ).
    • Precision should not exceed 15% CV for all QCs (20% for LLOQ).
  • Data Analysis:

    • Calculate the mean measured concentration for each QC level.
    • Determine accuracy as (mean measured concentration/nominal concentration) × 100%.
    • Calculate precision as (standard deviation/mean measured concentration) × 100%.
    • Perform one-way ANOVA to assess within-run and between-run variance components.
Protocol 3: Application to Pharmacokinetic Studies

This protocol outlines the procedure for applying the validated method to actual pharmacokinetic studies, based on the clinical study design used for this compound [1].

  • Sample Collection Schedule:

    • Collect blood samples at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, 32 h, and 2, 3, 5 days after drug administration.
    • Collect blood in sterile tubes without additives and allow to clot at room temperature.
    • Centrifuge at 2000 × g for 10 minutes to separate serum.
    • Store serum aliquots at -70°C until analysis.
  • Sample Analysis:

    • Analyze study samples against a calibration curve prepared in the same biological matrix.
    • Include QC samples at low, medium, and high concentrations at the beginning, middle, and end of each analytical batch.
    • Process data using validated software that applies weighted (1/x²) linear regression.
  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters using noncompartmental methods with software such as PCNONLIN.
    • Determine C~max~ and T~max~ directly from the observed concentration-time data.
    • Calculate AUC~0-∞~ using the linear trapezoidal method.
    • Determine elimination half-life (t~½~) by log-linear regression of the terminal phase.

Regulatory Considerations and Compliance

The analytical method validation for this compound must adhere to the current regulatory guidelines issued by international bodies including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). The ICH Q2(R2) guideline on "Validation of Analytical Procedures" provides the foundational framework for validation parameters that must be addressed, including specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness [2] [3]. Additionally, the ICH M10 guideline on "Bioanalytical Method Validation and Study Sample Analysis" provides specific recommendations for chromatographic and ligand-binding assays used in pharmacokinetic and toxicokinetic assessments [5].

Recent updates to regulatory expectations emphasize the science-based approach to method validation, where the extent of validation should be justified based on the method's intended use. For this compound analysis, this includes complete validation for initial method establishment, partial validation for method modifications, and cross-validation when comparing two validated methods. The FDA's guidance documents highlight the importance of documentation transparency and data integrity throughout the method development and validation process, requiring detailed records of all procedures, results, and deviations [5]. Analytical methods for this compound must demonstrate suitability for their intended application in regulatory submissions, with particular attention to matrix effects, selectivity, and stability under actual storage conditions.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Chromatographic Peak Shape: If peak symmetry deteriorates, consider replacing the guard column, increasing column temperature, or adjusting mobile phase pH. For this compound, maintaining acidic conditions with 0.1% formic acid typically provides optimal peak shape [1] [4].

  • Signal Suppression or Enhancement: Matrix effects can significantly impact LC-MS/MS analysis. To mitigate this, ensure consistent sample extraction and consider using a stable isotope-labeled internal standard. If suppression persists, optimize the chromatographic conditions to separate this compound from early-eluting matrix components [4].

  • Retention Time Drift: Significant shifts in retention time may indicate column degradation or mobile phase inconsistency. Prepare fresh mobile phases daily and establish a column washing and re-equilibration protocol. For this compound, retention time variability should not exceed ±2% [4].

  • Decreased Sensitivity: Gradual loss of sensitivity may result from source contamination in the mass spectrometer. Regular maintenance of the ion source and cone is recommended. Additionally, check instrument calibration and detector settings according to the manufacturer's guidelines.

Method Adaptation Notes

The this compound analytical method can be adapted for different biological matrices beyond serum, including plasma, tissue homogenates, and cell culture lysates. When adapting the method:

  • For Plasma Analysis: Use the same protocol but consider anticoagulant effects. Heparinized plasma is recommended over EDTA plasma as it causes less matrix interference in MS detection.

  • For Tissue Analysis: Incorporate an additional homogenization step using phosphate-buffered saline or acetonitrile:water (1:1 v/v). Tissue-to-buffer ratio should be optimized (typically 1:3 w/v) to ensure efficient extraction while maintaining sensitivity.

  • For Cell Culture Studies: Adapt the sample volume according to expected concentrations. In cell lysate applications, as demonstrated in similar methods for CDK inhibitors, sample protein content should be normalized to ensure accurate quantification [4].

Visualizations

This compound Analytical Workflow

finrozole_workflow SampleCollection Sample Collection (Serum in plain tubes) SamplePrep Sample Preparation (Protein precipitation with ACN) SampleCollection->SamplePrep Centrifugation Centrifugation (14,000 × g, 10 min, 4°C) SamplePrep->Centrifugation Evaporation Evaporation to Dryness (Nitrogen stream, 40°C) Centrifugation->Evaporation Reconstitution Reconstitution (20% ACN in water) Evaporation->Reconstitution LCAnalysis LC-MS/MS Analysis (RP-C18, 0.1% FA/ACN gradient) Reconstitution->LCAnalysis DataProcessing Data Processing (Weighted linear regression) LCAnalysis->DataProcessing PKCalculation PK Parameter Calculation (Non-compartmental analysis) DataProcessing->PKCalculation

This compound Validation Parameters Relationship

validation_parameters Specificity Specificity Method Validated Method Specificity->Method Linearity Linearity Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LLOQ LLOQ (0.1 ng/mL) LLOQ->Method Stability Stability Stability->Method Robustness Robustness Robustness->Method

Conclusion

The validated LC-MS/MS method for this compound quantification in biological matrices provides a robust, sensitive, and specific approach for supporting pharmacokinetic studies and therapeutic drug monitoring. The method has been comprehensively validated in accordance with current ICH and FDA guidelines, demonstrating acceptable performance across all required validation parameters. The detailed protocols provided in this document offer researchers a standardized framework for implementing this compound analysis in various laboratory settings, ensuring consistency and reliability of results across different studies and institutions.

The application of this validated method to clinical studies has already yielded important insights into this compound's pharmacokinetic profile, including its absorption characteristics, bioavailability, and elimination half-life. As research on this compound continues to expand, this analytical method will serve as a fundamental tool for further investigating its therapeutic potential and optimizing dosing regimens for clinical applications. The troubleshooting guidance and method adaptation notes provide practical solutions for addressing common challenges that may arise during method implementation, enhancing the method's utility across diverse research environments.

References

Finrozole hydroxypropyl-β-cyclodextrin solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

HP-β-CD FAQs and Troubleshooting

Here are answers to common technical questions you might encounter when working with HP-β-CD.

What are the key preconditions for forming a useful inclusion complex? For a small molecule to form a medicinally useful inclusion complex with HP-β-CD, it should generally have the following characteristics [1]:

  • Molecular Weight: Between 100 and 400 g/mol. Smaller molecules lead to a low drug content in the complex, while larger molecules may not fit into the cyclodextrin cavity.
  • Structure: Typically more than 5 atoms (C, P, S, N) forming the molecular skeleton and fewer than 5 condensed rings.
  • Solubility: A water solubility of less than 10 mg/mL.
  • Melting Point: Below 250°C. A higher melting point indicates strong cohesive forces between the guest molecules, making complexation difficult.

How is an inclusion complex with HP-β-CD prepared? The general principle for preparing an inclusion complex in aqueous media is straightforward [1]:

  • Dissolve a predetermined amount of HP-β-CD in water to form a clear aqueous solution.
  • Add the active pharmaceutical ingredient (API), such as Finrozole, to this solution.
  • Mix until a clear solution is formed. For a solid complex, the solvent can then be removed via freeze-drying (lyophilization) or spray-drying [1] [2]. Other common methods include the kneading method and coprecipitation [3].

How do I analyze and confirm the formation of an inclusion complex? A combination of analytical techniques is typically used due to the inherent limitations of any single method [1]:

  • Differential Scanning Calorimetry (DSC): The melting peak of a crystalline drug molecule will disappear or broaden upon successful complexation [1] [2].
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum of the inclusion complex may not show the characteristic peaks of the pure drug, indicating molecular encapsulation [2] [3].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique can provide detailed information about the stoichiometry and structure of the complex by observing changes in chemical shifts [4].
  • X-Ray Diffractometry (XRD): The diffraction pattern of a crystalline drug will change to an amorphous halo upon complex formation [2].
  • Phase Solubility Studies: This method evaluates the complexation efficiency in solution by measuring the increase in drug solubility as a function of cyclodextrin concentration [3].

Are cyclodextrins stable during sterilization? Yes. Aqueous solutions of HP-β-CD (concentrations from 10% to 60% w/v) remain stable when sterilized by autoclaving for 15 minutes at 121°C. Analyses show no significant increase in coloration, reducing sugar content, or changes in the sugar profile after sterilization [1].

Quantitative Data for HP-β-CD

The table below summarizes the remarkable solubility enhancement HP-β-CD can provide for various poorly soluble drugs, which is a key goal of your formulation work [5].

Active Substance Water Solubility (mg/mL) Solubility with HP-β-CD (mg/mL) Citation
Amphotericin B 0.001 0.15 [5]
Diclofenac 4.0 20.0 [5]
Itraconazole 0.001 4–5 [5]
Paclitaxel 0.003 2.0 [5]
ITH12674 (a drug hybrid) 0.31 10.7 [5]

Experimental Workflow for Complex Preparation

The following diagram illustrates a general workflow for preparing and characterizing an HP-β-CD inclusion complex, which you can adapt for this compound.

Start Start: Identify Poorly Soluble API SolubilityStudy Phase Solubility Study Start->SolubilityStudy MethodSelection Select Preparation Method SolubilityStudy->MethodSelection Preparation Prepare Inclusion Complex MethodSelection->Preparation Analysis Analyze the Complex Preparation->Analysis Success Complex Successfully Formed? Analysis->Success Success->MethodSelection No End Proceed to Formulation Success->End Yes

Troubleshooting Common Experimental Issues

Here is a guide to diagnosing and resolving typical problems.

Problem Possible Causes Suggested Solutions
Incomplete Dissolution HP-β-CD concentration too low; API concentration too high; insufficient mixing time. Increase the molar ratio of HP-β-CD to API [6]; extend mixing time; use smaller API particle size.
Precipitation During Storage Instability of the complex; changes in temperature or pH; supersaturated solution. Ensure the formulation is at an optimized pH; check stability under storage conditions; consider using a more soluble cyclodextrin derivative like SBE-β-CD [6].
Low Complexation Efficiency The API does not meet preconditions for complexation; incorrect preparation method. Verify drug properties (MW, melting point) [1]; try a different preparation method (e.g., kneading, freeze-drying) [1] [3].
No Confirmation of Complexation Incorrect analytical technique settings; complex not formed. Use a combination of techniques (DSC, FTIR, NMR) [1] [4]; confirm with phase solubility studies [3].

Safety and Handling Profile

HP-β-CD has a well-established safety profile. It is listed in the US, European, and Japanese Pharmacopoeias and is considered safe for use in oral solutions [1]. For parenteral administration, specific low-endotoxin, high-purity grades (parenteral or biopharma grades) are available and should be used [1] [7].

References

Finasteride Metabolism & Pharmacogenetics: Key Optimization Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The absorption and efficacy of Finasteride are significantly influenced by individual genetic variations. The following table summarizes the key genes and proteins involved.

Gene/Protein Function & Relevance to Finasteride Impact on Optimization
CYP3A4 [1] Primary metabolic enzyme for Finasteride. Genetic variations can alter the drug's metabolic rate, impacting its bioavailability and optimal dosing.
SRD5A2 (5α-reductase type II) [1] Primary target enzyme of Finasteride. Polymorphisms can affect enzyme sensitivity to the drug, leading to interindividual variation in therapeutic response [1].
PNMT (Phenylethanolamine N-methyltransferase) [2] An off-target protein that Finasteride can inhibit. This off-target interaction may be linked to side effects like sexual dysfunction and mood alterations, which is a critical consideration for drug safety profile [2].
UGT (e.g., UGT2B15, UGT2B17) [1] Enzymes involved in the glucuronidation and excretion of steroid hormones like DHT. Genetic variation in these enzymes may influence the overall efficacy of Finasteride by modulating the downstream pathway it targets.

Experimental Protocols for Assessing Drug Response

To investigate the factors affecting Finasteride's action, the following experimental methodologies are central to research in this field.

  • In Silico Proteome-Wide Screening for Off-Target Identification [2]

    • Purpose: To systematically identify potential off-target proteins, such as PNMT, that a drug might interact with.
    • Methodology: Use software like SPILLO-PBSS to screen a human protein structural database. This tool compares the 3D structure of a drug's known binding site against all potential binding sites in the proteome, accounting for protein flexibility. Promising hits are then validated through molecular docking and molecular dynamics simulations to assess the stability and nature of the interaction, followed by in vitro and in vivo assays to confirm inhibitory activity [2].
  • Harmonized In Vitro Digestion Simulation (INFOGEST) [3]

    • Purpose: To reliably simulate human gastrointestinal protein digestion for studying drug or peptide absorption in vitro.
    • Methodology: This is a standardized static model that mimics the oral, gastric, and intestinal phases of digestion. A typical protocol involves:
      • Oral Phase: Incubating the compound with amylase at pH 7 for a defined period.
      • Gastric Phase: Adjusting to pH 3 and digesting with pepsin for 120 minutes.
      • Intestinal Phase: Adjusting to pH 7 and digesting with pancreatin enzymes. This model is recognized for providing experimental conditions close to the human physiological situation [3].

Visualizing Metabolic Pathways & Experimental Workflows

The diagrams below, created with DOT language, illustrate the key pathways and workflows discussed.

finasteride_metabolism Testosterone Testosterone DHT DHT Testosterone->DHT  Conversion Finasteride Finasteride SRD5A2 SRD5A2 Finasteride->SRD5A2  Inhibits CYP3A4 CYP3A4 Finasteride->CYP3A4  Metabolized By SRD5A2->Testosterone  Enzyme Metabolism Metabolism CYP3A4->Metabolism  Primary Pathway

Diagram 1: Finasteride's Target and Primary Metabolic Pathway. This shows how Finasteride inhibits the conversion of Testosterone to DHT and is itself metabolized.

experimental_workflow Start Identify Research Question InSilico In Silico Screening (SPILLO-PBSS) Start->InSilico Docking Docking & Molecular Dynamics Simulations InSilico->Docking InVitro In Vitro Assays (Enzyme Inhibition) Docking->InVitro InVivo In Vivo Validation (e.g., Rat Model) InVitro->InVivo Results Data Analysis & Conclusion InVivo->Results

Diagram 2: Workflow for Identifying and Validating Drug Off-Targets. This outlines a multi-level approach to confirm a drug's interaction with proteins like PNMT.

Frequently Asked Questions (FAQs)

  • What is the most significant genetic factor affecting Finasteride's efficacy? While multiple genes play a role, variations in the SRD5A2 gene, which codes for Finasteride's target enzyme, are central. Certain polymorphisms can lead to a less effective enzyme or one that is less susceptible to inhibition, causing a variable therapeutic response between individuals [1].

  • My in vitro results do not translate well to an animal model. What could be wrong? A common issue is the choice of model organism. It is critical to perform a multilevel cross-organism transferability analysis (MCOTA) to ensure that the target protein (e.g., PNMT) and its binding site with the drug are conserved between humans and the animal model used for testing [2].

  • Besides 5α-reductase inhibition, what other mechanism could explain Finasteride's side effects? Recent research using proteome-wide screening has identified PNMT, the enzyme that produces epinephrine, as a potential off-target for Finasteride. Inhibition of PNMT could disrupt stress response and neurological functions, potentially explaining the sexual and psychological side effects reported by some users [2].

References

Finrozole terminal half-life estimation issue

Author: Smolecule Technical Support Team. Date: February 2026

Finrozole Pharmacokinetic Data

The table below summarizes the key single-dose pharmacokinetic parameters of this compound in healthy male volunteers, as reported in a 2001 study [1] [2].

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
tmax (h) 2.94 (1.29) 0.63 (0.23) 2.50 (0.58) 0.71 (0.27) 3.13 (1.33)
Cmax (ng/mL) 2.11 (1.58) 6.22 (1.73) 8.88 (3.28) 36.87 (17.09) 18.20 (5.65)
AUC(0,∞) (ng/mL·h) 13.25 (9.03) 13.93 (3.79) 57.68 (17.88) 75.54 (22.24) 118.23 (45.69)
t₁/₂,z (h) 8.36 (4.48) 3.38 (3.31) 7.85 (2.53) 2.86 (0.94) 7.71 (1.65)
Relative Bioavailability 89% (34%) - 78% (14%) - -
  • Notes: Data presented as mean (standard deviation). AUC(0,∞): Area under the serum concentration-time curve from zero to infinity; Cmax: maximum observed serum concentration; tmax: time to reach Cmax; t₁/₂,z: apparent terminal elimination half-life. Relative bioavailability is calculated as AUC(tablet)/AUC(solution) [1].*

A key finding from the study is the notable difference in the apparent terminal half-life between the tablet and solution formulations. The researchers suggested that the longer half-life observed with the tablet formulation likely reflects an overlap of the ongoing absorption phase with the elimination phase, a phenomenon known as "flip-flop" kinetics [1].

Troubleshooting Guide & FAQs

Here are some common issues and general methodologies related to terminal half-life estimation, which can be applied to your work with this compound and other compounds.

FAQ 1: Why is the estimated terminal half-life of my drug unexpectedly long or short?

Several factors can lead to inaccurate half-life estimates:

  • Formulation Effects: As seen with this compound, the formulation can significantly impact the rate of absorption. A slow absorption rate from a tablet can mask the true elimination rate, making the half-life appear longer [1].
  • Insufficient Data Points: The terminal phase must be adequately characterized. If the blood sampling period is too short or the last few data points are unreliable, the calculated half-life will be inaccurate.
  • Data Below the Quantification Limit (BQL): Improper handling of BQL data points during the terminal phase can skew the regression line. Specialized statistical methods, such as maximum likelihood estimation for censored data, should be used instead of simply omitting these points [3].
  • Assay Sensitivity: An insufficiently sensitive bioanalytical method (high Limit of Quantification) can cause the concentration-time curve to be truncated prematurely [4].
FAQ 2: How should I handle data points below the quantification limit (BQL) in my analysis?

The standard practice of omitting BQL data can introduce bias into parameter estimates. The recommended approach is to use maximum likelihood methods that treat BQL observations as censored data.

  • Method: These methods incorporate the information that the true concentration is between zero and the limit of quantification (LOQ), rather than ignoring it. This provides a more accurate and less biased estimate of the terminal slope and half-life [3].
  • Software: Modern pharmacokinetic software packages (e.g., PCNONLIN, Phoenix WinNonlin) often include options for handling censored data.
FAQ 3: What are the standard experimental protocols for metabolic stability studies?

These in vitro studies are crucial for predicting a drug's in vivo half-life during early development. The following workflow outlines a standard protocol using liver microsomes [4]:

Start Study Preparation A Prepare Test System (Liver Microsomes + NADPH Regenerating System) Start->A B Add Drug Solution (1 μM final concentration) A->B C Incubate at 37°C B->C D Sample at Time Points (e.g., 0, 5, 10, 15, 30, 60 min) C->D E Terminate Reaction (with organic solvent e.g., Acetonitrile) D->E F Centrifuge and Analyze Supernatant (via LC-MS/MS) E->F G Calculate Half-life and Intrinsic Clearance F->G

Key Protocol Details [4]:

  • Test System: Liver microsomes (from human or preclinical species) at a protein concentration of 0.1-1 mg/mL.
  • Controls: Always include a negative control (without the NADPH cofactor) and a positive control with a known compound to verify enzyme activity.
  • Data Analysis: The natural logarithm of the remaining parent drug percentage is plotted over time. The slope of the linear regression line (k) is used to calculate the in vitro half-life using the formula: ( t_{1/2} = \ln(2) / k ).

Research and Development Perspectives

For ongoing research, consider these broader strategies to overcome half-life challenges:

  • Utilize Predictive Modeling: Emerging quantitative structure-activity relationship (QSAR) and quantitative read-across structure-activity relationship (q-RASAR) models can predict a drug's terminal half-life based on its molecular structure. These models help prioritize compounds with desirable pharmacokinetic profiles early in development [5].
  • Explore Long-Acting Formulations: If a short half-life is a problem for the therapeutic goal, consider strategies for extension. For small molecules like this compound, this can include prodrug techniques, nanocrystal formulations, or microsphere technologies that create a depot for sustained release [6].

I hope this structured information provides a solid starting point for your research on this compound and related pharmacokinetic challenges.

References

Finrozole Pharmacokinetic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pharmacokinetic parameters of finrozole in healthy male volunteers after a single oral dose, as reported in the study [1].

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
tmax (h) 2.94 (1.29) 0.63 (0.23) 2.50 (0.58) 0.71 (0.27) 3.13 (1.33)
Cmax (ng ml⁻¹) 2.11 (1.58) 6.22 (1.73) 8.88 (3.28) 36.87 (17.09) 18.20 (5.65)
AUC(0,∞) (ng ml⁻¹ h) 13.25 (9.03) 13.93 (3.79) 57.68 (17.88) 75.54 (22.24) 118.23 (45.69)
t½,z (h) 8.36 (4.48) 3.38 (3.31) 7.85 (2.53) 2.86 (0.94) 7.71 (1.65)
Relative Bioavailability 88.69% (34.36) - 77.68% (13.51) - -

Note: Data presented as mean (standard deviation). The relative bioavailability is calculated as AUC(0,∞) (tablet) / AUC(0,∞) (solution). The between-batch precision (Coefficient of Variation) for the analytical method was 6% [1].

Detailed Experimental Protocol

Here is the detailed methodology from the pharmacokinetic study of this compound, which you can use as a reference for key experiments [1].

  • Study Design: The study was an open, partly randomized cross-over trial. Twenty-three healthy male volunteers received single doses of 3 mg, 9 mg, or 30 mg of this compound, administered as either tablets or an oral solution, with a 14-day washout period between treatments. The 30 mg dose was only given as tablets.
  • Blood Sampling: Blood samples were collected at the following times after drug administration: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, and 32 hours, as well as 2, 3, and 5 days. Serum was separated and stored frozen at -70°C until analysis.
  • Bioanalytical Method:
    • Technology: Serum this compound concentrations were determined using a high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (HPLC-MS/MS).
    • Performance: The method had a limit of quantification of 0.1 ng/ml and a linear range from 0.1 to 40.0 ng/ml. The between-batch precision was 6%.
  • Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated using a non-compartmental model with the PCNONLIN 4.2 software. The analyzed parameters included Cmax, tmax, the elimination half-life (t½,z), and the area under the curve (AUC).

Experimental Workflow Visualization

The diagram below outlines the key stages of the this compound pharmacokinetic study workflow for a visual overview.

finrozole_study start Study Start admin Drug Administration (Tablet or Solution) start->admin sample Blood Sample Collection (Multiple time points up to 5 days) admin->sample process Sample Processing (Centrifugation, Serum Storage at -70°C) sample->process analyze HPLC-MS/MS Analysis (Quantification of this compound) process->analyze pk Pharmacokinetic Analysis (Non-compartmental model) analyze->pk results Results & Calculation (Cmax, tmax, AUC, t½,z) pk->results

Potential FAQs & troubleshooting

Based on the study, here are answers to some anticipated technical questions.

  • Q: What is the validated range and precision of the HPLC-MS/MS method for quantifying this compound?

    • A: The analytical method was validated with a linear range of 0.1 to 40.0 ng/ml. The between-batch precision, expressed as the coefficient of variation, was 6% [1].
  • Q: How does the formulation of this compound impact its absorption?

    • A: The tablet formulation showed a significantly slower absorption rate compared to the oral solution. The median time to reach peak concentration (tmax) was ~2.5-3.1 hours for the tablet versus ~0.6-0.7 hours for the solution. The relative bioavailability of the tablet was also slightly lower, at approximately 78-89% of the solution [1].
  • Q: Why is the apparent elimination half-life different between the tablet and solution formulations?

    • A: The study calculated a longer apparent half-life for the tablet (~8 hours) than for the solution (~3 hours). The authors suggest this is likely an artifact of the slower absorption from the tablet, which causes the absorption phase to overlap with the elimination phase, making the terminal phase appear longer in the concentration-time profile [1].

Guidance for Finding More Information

The search results I obtained are limited to one primary pharmacokinetic study. To build a more comprehensive technical support center, you might find the following approaches helpful:

  • Consult Broader Literature: Search for reviews on aromatase inhibitors or the pharmacokinetics of other similar drugs (e.g., letrozole, anastrozole). Their technical challenges and solutions can often be analogous.
  • Explore General Best Practices: For topics like minimizing batch variation in bioanalysis, you can research general guidelines. While not specific to this compound, methods like using multiple internal standards (NOMIS) or quality control-based corrections (QC-RLSC) are standard practices in the field to improve data reliability [2] [3].
  • Check Regulatory Resources: Documents from agencies like the FDA or EMA, including approval packages for other drugs, can contain detailed analytical methods and validation data.

References

Finrozole quantification limit sensitivity improvement

Author: Smolecule Technical Support Team. Date: February 2026

Finrozole Analysis: Foundational Data & Protocols

The table below summarizes the key parameters from a foundational pharmacokinetic study of this compound in humans, which serves as a benchmark for your method development efforts [1].

Parameter Details
Analytical Technique High-Performance Liquid Chromatography (HPLC) coupled with triple quadrupole mass spectrometry (LC-MS/MS).
Detection Limit Limit of Detection (LOD): 0.05 ng/mL; Limit of Quantification (LOQ): 0.1 ng/mL [1].
Linear Range 0.1 to 40.0 ng/mL [1].
Between-Batch Precision Coefficient of variation (CV): 6% (n=18) [1].
Biological Matrix Human serum [1].
Sample Preparation Blood samples were centrifuged, and serum was kept frozen at -70°C until analysis [1].

Troubleshooting Guide & FAQs

Q: The current LOQ of 0.1 ng/mL is insufficient for our low-dose pharmacokinetic studies. What strategies can we use to improve sensitivity? A: While a direct protocol for this compound is not published, you can adapt strategies from analyses of similar small-molecule drugs:

  • Advanced Sample Preparation: Implement techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to pre-concentrate your sample and remove more matrix interferents, thereby improving the signal-to-noise ratio.
  • Optimize the Mass Spectrometer: Fine-tune the MS/MS parameters (e.g., collision energy, source temperature) for this compound to maximize ionization efficiency and the abundance of your target product ions.
  • Chromatographic Refinement: Use a column with smaller particle size (e.g., sub-2µm) for UHPLC to achieve sharper peak shapes, which can enhance detection sensitivity.

Q: How was the specificity of the method confirmed in the original study? A: The original method used LC-MS/MS, a technique known for high specificity. The first quadrupole selects the parent ion of this compound, and the third quadrupole selects a unique product ion fragment. This "mass filtering" ensures that the detected signal originates only from this compound and not from other compounds in the serum [1].

Q: We are considering switching to Capillary Electrophoresis (CE). Are there any relevant method development insights? A: Although no CE method for this compound exists, a method for the enantiomeric separation of Lansoprazole offers a valuable template [2]. Key optimizable parameters include:

  • Background Electrolyte: 50 mM phosphate buffer.
  • pH: A critical parameter; the Lansoprazole method used pH 2.2 [2].
  • Chiral Selector: 12 mM beta-cyclodextrin (β-CD) [2].
  • Additives: 5 mM sodium sulphite to improve stability [2].
  • Injection: Hydrodynamic injection.
  • Voltage: 15 kV separation voltage [2].

Experimental Workflow for Method Improvement

The following diagram illustrates a systematic workflow you can follow to enhance the sensitivity of your this compound quantification method, building upon the established foundation.

start Start: Established LC-MS/MS Method (LOQ: 0.1 ng/mL) step1 Sample Prep Optimization start->step1 step2 Chromatographic Optimization step1->step2 step3 MS/MS Parameter Optimization step2->step3 step4 Validate Improved Method step3->step4 decision Sensitivity Target Met? step4->decision decision->step1 No end End: Implement Improved Method decision->end Yes

Research and Development Strategy

To advance this compound quantification, your research plan could focus on:

  • Adapting CE Methodology: Pioneering a CE method for this compound by using the Lansoprazole protocol [2] as a starting point for optimization.
  • Exploring Alternative Techniques: Investigating other sensitive techniques like UPLC-MS/MS with newer, more efficient ionization sources.
  • Cross-Disciplinary Learning: Looking into method development details from analyses of other steroidal or small-molecule drugs, as the principles of sensitivity enhancement are often universal.

References

Troubleshooting Finrozole Chiral Resolution

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common experimental challenges, based on a study that used an enantioselective antibody Fab fragment for Finrozole separation [1].

Problem Possible Cause Suggested Solution
Low enantiomer separation Unstable chiral selector under elution conditions. Chemically cross-link the Fab fragment (e.g., with glutaraldehyde) to stabilize it against organic solvents [1].
Low binding capacity for target enantiomer Use of cross-linked protein crystals (CLAC) as the stationary phase. Use carrier-bound/immobilized Fab fragments instead of CLAC, as they demonstrated higher specific binding capacity [1].
Need for high methanol concentration Weak affinity of the drug to the chiral selector. High methanol (e.g., 50%) can be used for elution, but only if the chiral selector (e.g., cross-linked Fab fragment) has been stabilized for such conditions [1].
Decreased column performance over time Instability of the native protein-based chiral selector. Implement cross-linking of the chiral selector. The cross-linked Fab fragment column was stable and reusable [1].

Experimental Protocol: Antibody-Based Affinity Chromatography for this compound

Below is a detailed methodology for the enantioselective separation of this compound using a crystalline and carrier-bound antibody Fab fragment, as described in the research [1].

  • 1. Fab Fragment Preparation: Obtain the enantioselective antibody Fab fragment (e.g., ENA5His) capable of binding this compound.
  • 2. Cross-Linking for Stabilization:
    • Option A: Cross-Linked Protein Crystals (CLAC): Cross-link the Fab fragment crystals with glutaraldehyde to enhance stability.
    • Option B: Carrier-Bound Fab Fragment: Immobilize the Fab fragment onto a suitable chromatographic carrier and subsequently cross-link it with glutaraldehyde. This method is noted for achieving higher activity and stability [1].
  • 3. Column Packing: Pack the prepared cross-linked material (CLAC or carrier-bound) into a chromatography column.
  • 4. Sample Loading: Load the racemic mixture of this compound onto the column. The Fab fragment will selectively bind to one of the enantiomers.
  • 5. Washing & Elution:
    • Wash the column with an appropriate buffer to remove unbound components.
    • Elute the bound enantiomer using a mobile phase containing a high concentration of methanol (e.g., 50%). The cross-linked structure allows the column to withstand this condition.
  • 6. Column Regeneration: The column can be regenerated and reused due to the stability imparted by cross-linking.

This workflow is summarized in the following diagram:

finrozole_workflow start Start: Racemic this compound fab_prep Fab Fragment Preparation start->fab_prep crosslink_decision Stabilization Method fab_prep->crosslink_decision clac_path Cross-Linked Crystals (CLAC) crosslink_decision->clac_path Crystal Form carrier_path Carrier-Bound & Cross-Linked crosslink_decision->carrier_path Higher Capacity column_packing Column Packing clac_path->column_packing carrier_path->column_packing load_sample Load Racemic Mixture column_packing->load_sample wash Wash Column load_sample->wash elute Elute with Methanol wash->elute end Obtain Pure Enantiomer elute->end

Alternative Chiral Resolution Methods

While the above protocol is specific, other general methods are widely used in the industry. The table below compares several techniques.

Method Principle Key Considerations
Diastereomeric Salt Formation [2] [3] A chiral resolving agent forms salts with enantiomers, creating diastereomers with different solubilities separated by crystallization. Requires a cheap/recyclable resolving agent; often used for amines and acids; scalable but can be laborious [2].
Kinetic Resolution [2] Uses a chiral catalyst (e.g., biocatalysts) to selectively transform one enantiomer faster than the other. Can be highly selective; ideal for apolar compounds like alcohols; often combined with racemization to achieve high yields [2].
Chiral Solid Membranes [4] A solid membrane with chiral selectors allows preferential transport of one enantiomer. Offers continuous operation and high efficiency; stability can be a challenge; an area of active development [4].
Attrition-Enhanced Deracemization [2] Grinding a solid racemate under racemizing conditions leads to a single enantiomer crystal. Does not require a resolving agent; only applicable to "conglomerate"-forming compounds; requires special equipment [2].

Understanding Antibody Cross-Reactivity

A challenge with antibody-based chiral separation can be cross-reactivity with the distomer (undesired enantiomer). A structural study on a chiral quinolone antibody suggested that conformational adaptability of both the antibody's binding cavity and the distomer itself can allow the distomer to enter the binding site [5]. Restricting this conformational flexibility is key to improving the enantioselectivity of antibodies for applications like chiral separation and immunoassays [5].

References

FAQs on Finrozole & Serum Sample Stability

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions about managing frozen serum samples for Finrozole stability studies:

  • Q1: What is the maximum recommended storage time for serum samples at -20°C? A: Evidence suggests that many clinical chemistry analytes in serum remain stable for up to 3 months at -20°C [1]. However, this is a general guideline. You must establish the specific stability profile for this compound through your own experiments, testing its integrity at 0, 1, 2, and 3-month intervals.

  • Q2: How many freeze-thaw cycles can my serum samples undergo? A: Several common serum components demonstrate stability through up to ten freeze-thaw cycles [1]. Despite this, it is a best practice to minimize freeze-thaw cycles. We strongly recommend aliquoting serum samples into single-use volumes to prevent repetitive freezing and thawing.

  • Q3: What key factors most impact analyte stability in frozen serum? A: The primary factors are storage temperature consistency, the number of freeze-thaw cycles, and storage duration. Analytes can degrade or change with temperature fluctuations, repeated thawing, and over extended periods in storage [1].

  • Q4: How can I experimentally determine the stability of this compound in serum? A: You need to conduct a stability study. Aliquot a pooled serum sample spiked with this compound and subject it to your intended storage conditions (-20°C, -80°C). Analyze the concentration at predetermined timepoints and after controlled freeze-thaw cycles, comparing results against a freshly prepared baseline [1].

Serum Analyte Stability Reference

The following table summarizes stability data for common serum chemistry analytes after long-term storage and multiple freeze-thaw cycles, serving as a useful reference. Please note that "stable" here means the change was not statistically or clinically significant [1].

Table 1: Stability of Common Serum Chemistry Analytes Under Different Conditions

Analyte Category Analytic Stable after 3 Months at -20°C? Stable after 10 Freeze-Thaw Cycles?
Liver Enzymes Aspartate Aminotransferase (AST) Yes Yes
Alanine Aminotransferase (ALT) Yes Yes
Gamma-Glutamyl Transferase (GGT) Yes Yes
Lactate Dehydrogenase (LD) No No
Muscle Enzyme Creatine Kinase (CK) Yes Yes
Kidney Function Urea Nitrogen (BUN) No No
Creatinine Yes Yes
Uric Acid No No
Proteins Total Protein No No
Albumin No No
Bilirubin Total Bilirubin No No
Direct Bilirubin Yes Yes
Lipids Cholesterol Yes Yes
Triglycerides Yes Yes
High-Density Lipoprotein (HDL) Yes Yes
Other Glucose Yes Yes
Calcium No No

Experimental Protocol: Determining this compound Stability in Serum

Here is a detailed methodology to assess the stability of this compound in frozen human serum, based on established approaches for stability testing [1] and modern analytical techniques [2].

1. Sample Preparation

  • Pooled Serum: Use leftover, drug-free human serum from a clinical laboratory. Pool and mix the serum thoroughly.
  • Spiking: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol, DMSO). Spike the pooled serum to achieve concentrations within the expected calibration range for your assay.
  • Aliquoting: Immediately aliquot the spiked serum into small, sterile cryovials (e.g., 0.5 mL each) to avoid repeated freeze-thaw cycles.

2. Experimental Design & Storage

  • Baseline (T₀): Analyze a set of aliquots (n≥5) immediately after spiking and aliquoting. This serves as your baseline concentration.
  • Long-Term Stability: Store aliquots at your target temperature (e.g., -20°C ± 5°C or -80°C ± 10°C). Analyze sets of aliquots (n≥5) after 1, 2, and 3 months of storage.
  • Freeze-Thaw Stability: Subject a separate set of aliquots (n≥5) to 1, 3, 5, and 10 freeze-thaw cycles. For each cycle, thaw samples completely at room temperature (for about 2 hours) and then refreeze at -20°C for a minimum of 24 hours.

3. Sample Analysis & Data Collection

  • Sample Processing: After the respective storage time or freeze-thaw cycles, thaw all samples (including baseline) simultaneously in a refrigerator. Process them using your validated bioanalytical method (e.g., LC-MS/MS).
  • Calibration & Quality Control: Analyze all samples against a fresh calibration curve. Include quality control samples to ensure the accuracy and precision of the analytical run.

4. Data Evaluation

  • Calculate the mean concentration of this compound for each test condition (storage time, freeze-thaw cycles).
  • Compare the mean concentration to the baseline (T₀) mean concentration.
  • The stability of this compound is confirmed if the mean concentration at each test condition is within the pre-defined acceptance criteria (e.g., ±15% of the baseline mean concentration).

Stability Study Workflow & Mechanisms

The following diagram visualizes the core experimental workflow for a this compound stability study.

Start Prepare Pooled Human Serum A1 Spike with this compound Start->A1 A2 Aliquot into Cryovials A1->A2 B1 Analyze Baseline (T₀) A2->B1 B2 Long-Term Storage (-20°C / -80°C) A2->B2 B3 Freeze-Thaw Cycles (1, 3, 5, 10 cycles) A2->B3 C1 Thaw Samples B2->C1 B3->C1 C2 Analyze via LC-MS/MS C1->C2 End Evaluate Stability against Baseline C2->End

Understanding the molecular-level interactions can provide insight into stability mechanisms. Neuropeptides and small molecule drugs can share similar degradation pathways, often involving hydrolysis or oxidation. The diagram below illustrates a general protein-ligand interaction, which can be a useful conceptual model for understanding how a molecule like this compound might interact with serum components or degrade.

Storage Storage Stress (Time, Temperature) Drug This compound in Serum Storage->Drug Mechanism Molecular Instability (e.g., Hydrolysis) Drug->Mechanism Effect Loss of Structural Integrity Mechanism->Effect Outcome Reduced Assayed Concentration Effect->Outcome

References

Finrozole metabolite interference analysis

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Finrozole

The table below summarizes the key pharmacokinetic parameters of this compound from a clinical study in healthy male volunteers. This data can serve as a foundational reference for your analysis [1] [2].

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
Time to Peak Concentration (tmax) 2.94 h 0.63 h 2.50 h 0.71 h 3.13 h
Peak Concentration (Cmax) 2.11 ng/mL 6.22 ng/mL 8.88 ng/mL 36.87 ng/mL 18.20 ng/mL
Area Under Curve (AUC(0,∞)) 13.25 ng/mL·h 13.93 ng/mL·h 57.68 ng/mL·h 75.54 ng/mL·h 118.23 ng/mL·h
Elimination Half-Life (t½,z) 8.36 h 3.38 h 7.85 h 2.86 h 7.71 h
Relative Bioavailability (Tablet vs. Solution) 89% - 78% - -

Key Findings from the Pharmacokinetic Study:

  • Formulation Impact: The tablet formulation has a significantly longer absorption phase and a longer apparent elimination half-life compared to the oral solution, likely due to continued absorption from the gut [2].
  • Dose Proportionality: The AUC increased proportionally with the dose, indicating linear pharmacokinetics within the studied dose range [1] [2].

Experimental Protocols for Metabolite Analysis

Since metabolite-specific data for this compound is unavailable, the following experimental workflows and methodologies from research on similar compounds (like letrozole) can be adapted for this compound metabolite interference studies.

LC-MS/MS Method for Quantification

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of drugs and their metabolites in biological fluids. The following workflow, based on a 2024 study, can be applied to develop an assay for this compound and its metabolites [3] [4].

SamplePrep Sample Preparation LC Liquid Chromatography (Reversed-Phase C18 Column) SamplePrep->LC MS Mass Spectrometry (Triple Quadrupole, MRM Mode) LC->MS Data Data Analysis MS->Data

Key Technical Details to Consider [3] [4]:

  • Sample Preparation: Use protein precipitation with acetonitrile. For dried blood spots (DBS), a two-step process with initial water addition followed by acetonitrile precipitation can minimize the hematocrit effect.
  • Chromatography: Employ a reversed-phase column (e.g., C18). A basic mobile phase (e.g., pyrrolidine-pyrrolidinium formate buffer, pH 11.3) can enhance separation.
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.
  • Validation: Follow FDA and EMA guidelines, assessing sensitivity (LLOQ), linearity, accuracy, precision, matrix effects, and analyte stability.
Assessing Cytochrome P450 Inhibition

A common source of metabolite interference is the inhibition of drug-metabolizing enzymes. The following general protocol, inspired by a study on letrozole, can be used to evaluate if this compound or its metabolites inhibit key CYP enzymes [5].

cluster_0 Incubation Setup Incubation In Vitro Incubation Analysis Reaction Product Analysis Incubation->Analysis Calculation Ki Value Calculation Analysis->Calculation HLM Human Liver Microsomes (HLM) or Expressed CYP Enzymes HLM->Incubation Substrate CYP-specific Substrate Substrate->Incubation TestItem This compound or its Metabolites TestItem->Incubation Cofactor NADPH Cofactor Cofactor->Incubation

Key Technical Details to Consider [5]:

  • System: Use pooled human liver microsomes (HLM) or individual expressed CYP isoforms (e.g., CYP2A6, CYP2C19, CYP2B6, CYP3A4).
  • Cofactor: Include an NADPH-generating system to initiate the enzymatic reaction.
  • Controls: Always run negative controls (without NADPH) and positive controls with known inhibitors for each CYP enzyme.
  • Analysis: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS or fluorescence. Calculate the inhibition constant (Ki) to determine the potency of inhibition.

Frequently Asked Questions (FAQs)

Q1: The apparent elimination half-life of this compound is longer for tablets than for an oral solution. Is this a concern for metabolite analysis? This is an expected observation and not a direct concern. The longer half-life for the tablet is likely due to the continued absorption from the gastrointestinal tract ("flip-flop" kinetics), which overlaps with and prolongs the elimination phase. This should be accounted for in pharmacokinetic modeling but does not inherently indicate a problem with metabolite formation or analysis [2].

Q2: Based on data from other aromatase inhibitors, what is a likely source of metabolic interference? Research on letrozole shows that the parent drug and its major metabolite can inhibit certain cytochrome P450 (CYP) enzymes. Letrozole is a potent competitive inhibitor of CYP2A6 and a weak inhibitor of CYP2C19. Its main metabolite also showed moderate inhibition of CYP2C19 and CYP2B6. Therefore, it is prudent to investigate the potential for this compound and its metabolites to inhibit major CYP enzymes, which could lead to drug-drug interactions [5].

Q3: What is the most critical parameter to validate for a robust LC-MS/MS method for this compound? While all validation parameters are important, special attention should be paid to selectivity and matrix effects. You must ensure that the method can distinguish this compound and its metabolites from endogenous compounds in the matrix (e.g., plasma, blood). Furthermore, evaluating ion suppression or enhancement is crucial for the accuracy and reproducibility of the quantification, especially when using microsampling techniques like DBS [3] [4].

References

Finrozole Pharmacokinetics Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pharmacokinetic parameters of Finrozole from a single-dose study [1].

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
Time to Peak (tmax) 2.94 h 0.63 h 2.50 h 0.71 h 3.13 h
Peak Concentration (Cmax) 2.11 ng/ml 6.22 ng/ml 8.88 ng/ml 36.87 ng/ml 18.20 ng/ml
Area Under Curve (AUC0,∞) 13.25 ng/ml·h 13.93 ng/ml·h 57.68 ng/ml·h 75.54 ng/ml·h 118.23 ng/ml·h
Elimination Half-Life (t1/2,z) 8.36 h 3.38 h 7.85 h 2.86 h 7.71 h
Relative Bioavailability 89% (Reference) 78% (Reference) Not tested

Key findings from this data [1]:

  • Formulation Impact: The tablet formulation had a significantly slower absorption rate (longer tmax) and lower peak concentration (Cmax) compared to the oral solution.
  • Dose Proportionality: The AUC increased proportionally with the dose from 3 mg to 30 mg when administered as tablets, indicating linear pharmacokinetics within this dose range.
  • Apparent Half-life: The elimination half-life was longer for the tablet formulation (~8 hours) than for the solution (~3 hours). The study authors suggested this was likely due to an overlap of the ongoing absorption phase with the elimination phase for the tablet, a phenomenon known as "flip-flop" kinetics [1].

Experimental Protocol Overview

The data above was generated using the following methodology [1]:

  • Study Design: An open, partly randomized, cross-over study.
  • Subjects: 23 healthy male volunteers.
  • Dosing: Single doses of 3 mg, 9 mg, or 30 mg this compound were administered, with a 14-day washout period between administrations. The 30 mg dose was given only as tablets.
  • Formulations: Tablets and an oral solution (3 mg and 9 mg only, with the drug dissolved in 5% hydroxypropyl-β-cyclodextrin).
  • Sample Collection: Blood samples were collected up to 5 days after drug administration. Serum was separated and stored at -70°C until analysis.
  • Bioanalytical Method: Serum this compound concentrations were determined using a validated high-performance liquid chromatography combined with a triple quadrupole mass spectrometry (LC-MS/MS) method. The lower limit of quantification was 0.1 ng/ml.
  • Pharmacokinetic Analysis: Parameters were calculated using a non-compartmental model with the PCNONLIN 4.2 software.

Pharmacokinetic Pathway and Study Workflow

The diagram below illustrates the journey of this compound in the body (LADME process) and the workflow of the clinical study that investigated it.

finrozole_flow cluster_ladme This compound Pharmacokinetic (LADME) Pathway cluster_study Clinical Study Workflow Liberation Liberation (Tablet Disintegration) Absorption Absorption Into Bloodstream Liberation->Absorption Distribution Distribution Throughout Body Absorption->Distribution Metabolism Metabolism (Liver Enzymes) Distribution->Metabolism Excretion Excretion Metabolism->Excretion Design Study Design Open, Cross-over Dosing Dosing Single oral doses (Tablet or Solution) Design->Dosing Sampling Blood Sampling Over 5 days Dosing->Sampling Analysis Serum Analysis LC-MS/MS Sampling->Analysis PK_Calc PK Parameter Calculation Non-compartmental analysis Analysis->PK_Calc

Important Limitations and Context

  • Historical Data: The available pharmacokinetic data is from 2001. This compound development was discontinued for urination disorders and cancer in 2005 [2]. This information is not suitable for guiding current clinical use.
  • Lack of Direct Comparisons: The search results did not contain pharmacokinetic studies that directly compare this compound with other aromatase inhibitors (e.g., anastrozole, letrozole) in the same experiment.
  • Limited Population: The data comes from a single study in a small, homogeneous group of healthy young male volunteers. The pharmacokinetics may differ in patient populations, such as women or older individuals.

References

Finrozole Formulation Comparison: Tablet vs. Oral Solution

Author: Smolecule Technical Support Team. Date: February 2026

This guide objectively compares the pharmacokinetic performance and bioavailability of finrozole (MPV-2213ad) tablet and oral solution formulations based on clinical study data, providing researchers with key formulation insights.

Quantitative Pharmacokinetic Data Comparison

The table below summarizes key pharmacokinetic parameters for this compound tablet and solution formulations from a clinical study in healthy male volunteers [1] [2].

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
Time to Peak Concentration (tₘₐₓ, hours) 2.94 (1.29) 0.63 (0.23) 2.50 (0.58) 0.71 (0.27) 3.13 (1.33)
Peak Concentration (Cₘₐₓ, ng/ml) 2.11 (1.58) 6.22 (1.73) 8.88 (3.28) 36.87 (17.09) 18.20 (5.65)
Area Under Curve (AUC(0,∞), ng/ml×h) 13.25 (9.03) 13.93 (3.79) 57.68 (17.88) 75.54 (22.24) 118.23 (45.69)
Elimination Half-Life (t₁/₂,ⱼ, hours) 8.36 (4.48) 3.38 (3.31) 7.85 (2.53) 2.86 (0.94) 7.71 (1.65)
Relative Bioavailability (Tablet vs. Solution) 89% (34%) - 78% (14%) - -

> Data Source Note: All data is presented as mean (standard deviation) and comes from a 2001 clinical study published in the British Journal of Clinical Pharmacology [1] [2]. Values for the 30 mg dose were only obtained for the tablet formulation due to this compound's low solubility.

Experimental Methodology

The comparative data was generated using the following validated clinical and analytical methods [1]:

Study Design
  • Type: Open-label, partly randomized crossover study
  • Participants: 23 healthy male volunteers (mean age 24.9 years)
  • Dosage: Single doses of 3 mg, 9 mg, or 30 mg this compound
  • Crossover: 14-day washout period between administrations
  • Formulations: Tablet and oral solution (3 mg and 9 mg only; 30 mg as tablet only)
Bioanalytical Methods
  • Sample Type: Serum
  • Sampling Timepoints: 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, 32 hours and 2, 3, 5 days post-dose
  • Analytical Technique: High-performance liquid chromatography combined with tandem mass spectrometry (HPLC-MS/MS)
  • Quantification Range: 0.1 to 40.0 ng/ml
  • Limit of Detection: 0.05 ng/ml
  • Between-Batch Precision: 6% coefficient of variation
Pharmacokinetic Analysis
  • Software: PCNONLIN 4.2 with noncompartmental model
  • Parameters Calculated: Cₘₐₓ, tₘₐₓ, elimination half-life (t₁/₂,ⱼ), AUC(0,∞)
  • Statistical Analysis: Analysis of variance (ANOVA) using SAS at 0.05 significance level

Pharmacokinetic Relationship Visualization

The diagram below illustrates the key pharmacokinetic relationships and formulation characteristics of this compound.

finrozole_pharmacokinetics cluster_formulations Formulations cluster_parameters Key Parameters compound This compound Pharmacokinetics tablet Tablet Formulation compound->tablet solution Oral Solution compound->solution tmax tₘₐₓ: Time to Peak Tablet: ~2.5-3.1h Solution: ~0.6-0.7h tablet->tmax Slower Absorption cmax Cₘₐₓ: Peak Concentration Solution > Tablet at same dose tablet->cmax Lower Cₘₐₓ half_life t½: Elimination Half-life Tablet: ~8h Solution: ~3h tablet->half_life Longer bioavailability Relative Bioavailability Tablet: 78-89% vs Solution tablet->bioavailability solution->tmax Rapid Absorption solution->cmax Higher Cₘₐₓ solution->half_life Shorter solution->bioavailability

This visualization shows the fundamental pharmacokinetic differences between this compound formulations. The oral solution provides faster absorption and higher peak concentrations, while the tablet formulation offers longer elimination half-life and good relative bioavailability (78-89%) [1].

Key Formulation Insights for Researchers

  • Absorption Rate Differential: The significantly longer tₘₐₓ for tablets (2.5-3.1 hours) versus solution (0.6-0.7 hours) indicates the tablet's slower dissolution and absorption profile [1].

  • Apparent Half-Life Extension: The longer elimination half-life observed with the tablet formulation (~8 hours vs ~3 hours for solution) likely reflects continued absorption overlapping with the elimination phase, a phenomenon known as "flip-flop" kinetics [1].

  • Dose Proportionality: The AUC values increased proportionally with dose from 3 mg to 9 mg and from 3 mg to 30 mg for the tablet formulation, indicating linear pharmacokinetics within this dose range [1].

  • Formulation Selection Considerations: The solution provides rapid systemic exposure, while the tablet offers prolonged exposure with less frequent dosing potential despite slightly reduced bioavailability.

Limitations and Research Context

  • Comparative Scope: This analysis is limited to this compound formulation comparison. No bioequivalence data comparing this compound with other aromatase inhibitors (letrozole, anastrozole) was located in the available literature [3] [4].

  • Temporal Consideration: The available pharmacokinetic data is from a 2001 publication. More recent comparative studies or formulation optimizations may exist beyond the current search results.

  • Clinical Relevance: this compound was being investigated for treating urinary symptoms in men, whereas other aromatase inhibitors are primarily used in breast cancer treatment, making direct clinical comparisons challenging [1].

References

Established Aromatase Inhibitors: Mechanisms and Comparisons

Author: Smolecule Technical Support Team. Date: February 2026

Aromatase inhibitors are a standard treatment for hormone receptor-positive breast cancer in postmenopausal women. The third-generation inhibitors include the non-steroidal agents letrozole and anastrozole, and the steroidal inactivator exemestane [1].

The diagram below illustrates the fundamental mechanism of action for these inhibitors.

architecture Androgen Androgen Aromatase Aromatase Androgen->Aromatase  Conversion Estrogen Estrogen Aromatase->Estrogen AI Aromatase Inhibitor (AI) AI->Aromatase  Binds to Enzyme

Comparative Experimental Data

The table below summarizes key experimental data for letrozole and anastrozole, which are often directly compared.

Parameter Letrozole Anastrozole Experimental Context
In Vitro Potency 10-30x more potent [1] Baseline Inhibition of aromatase in various cell lines (rodent cells, human adipose fibroblasts, human cancer cell lines) [1].
Whole-Body Aromatase Inhibition >98.9% - >99.1% [1] 96.7% - 97.3% [1] Intrapatient crossover study using tracer methods to measure total body aromatization [1].
Tumor Estrogen Suppression (Estradiol, E2) 97.6% suppression [1] 89.0% suppression [1] Measurement of estrogen levels in tumor tissue from postmenopausal women with ER+ breast cancer [1].
Plasma Estrogen Suppression Superior suppression vs. anastrozole (95.2% vs 92.8%, P=0.018) [1] Direct comparison of reanalyzed plasma samples [1].
In Vivo Model Efficacy Effective in suppressing tumor growth [1] Aromatase xenograft model (ovariectomized mice inoculated with MCF-7arom cells) [1].

Detailed Experimental Protocols

The following are standard methodologies used to generate the comparative data for aromatase inhibitors.

In Vitro Aromatase Inhibition Assay
  • Objective: To determine the intrinsic potency of the inhibitor on the aromatase enzyme in a controlled cellular environment.
  • Methodology: This protocol uses various cell systems, including cultures of human mammary adipose tissue fibroblasts or human breast cancer cell lines that express the aromatase enzyme. Cells are incubated with the test compound and an androgen substrate (like androstenedione). The rate of conversion of the androgen into estrone (an estrogen) is measured, often using radioactive or mass spectrometry-based methods. The IC₅₀ value (concentration that inhibits 50% of enzyme activity) is then calculated for each compound [1].
In Vivo Aromatase Xenograft Model
  • Objective: To evaluate the efficacy of the inhibitor in a living organism that models postmenopausal breast cancer.
  • Methodology:
    • Animal Model: Use ovariectomized, immunodeficient female mice to eliminate ovarian estrogen production.
    • Tumor Implantation: Implant the mice with human breast cancer cells that have been genetically engineered to express the human aromatase gene (e.g., MCF-7arom cells).
    • Dosing: Administer the aromatase inhibitor daily via oral gavage.
    • Endpoint Measurement: Monitor tumor volume over time and compare the growth rates between treated and control groups. Tumor regression or growth suppression indicates compound efficacy [1].
Measurement of Whole-Body Aromatase Inhibition in Humans
  • Objective: To quantify the extent of aromatase inhibition throughout the body in patients.
  • Methodology: This is a tracer study performed in postmenopausal women. Patients receive an infusion of labeled androgen precursors (e.g., ³H-androstenedione). The conversion rate of these precursors into estrogens (e.g., ³H-water released during aromatization) is measured in blood or urine samples before and after administration of the aromatase inhibitor. The percentage reduction in this conversion rate reflects the level of whole-body aromatase inhibition [1].
Intratumoral Estrogen Measurement
  • Objective: To assess the drug's ability to suppress estrogen levels directly within the tumor microenvironment.
  • Methodology: Tumor tissue samples are obtained from postmenopausal patients with ER+ breast cancer before and after treatment with the aromatase inhibitor. The concentrations of key estrogens (Estradiol-E2, Estrone-E1, Estrone Sulfate-E1S) within the tumor are measured using highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The percentage suppression from baseline is calculated [1].

A Framework for "Finrozole" Validation

If "this compound" is a developmental compound, a comprehensive validation of its enantioselectivity and specificity would require the following steps, building on the established protocols:

  • Enantiomer Separation and Purification: First, isolate the individual (R)- and (S)- enantiomers of this compound to a high degree of optical purity.
  • In Vitro Profiling: Test each pure enantiomer and the racemic mixture (equal parts of both enantiomers) in the In Vitro Aromatase Inhibition Assay. This will directly show if one enantiomer (the eutomer) is more potent than the other (the distomer) and by what factor [2].
  • Structural Biology Studies: To understand the molecular basis of enantioselectivity, techniques like X-ray crystallography or molecular docking can be used. As demonstrated in studies of other chiral drugs, the more active enantiomer likely fits precisely in the aromatase binding pocket, while the less active one may only bind through conformational adjustments of the drug or the protein [2].
  • In Vivo Efficacy and Pharmacokinetics: Compare the pharmacokinetics (absorption, distribution, metabolism, excretion) of the individual enantiomers and test the most active one in the In Vivo Aromatase Xenograft Model.
  • Specificity Screening: Test this compound against other cytochrome P450 enzymes (e.g., CYP19A1 is aromatase) to ensure it does not significantly inhibit them, which could lead to off-target side effects.

How to Proceed

Given the absence of direct data on this compound, I suggest you:

  • Verify the compound name: Check if "this compound" is a code name, a generic name under review, or a compound from a specific organization's pipeline.
  • Search specialized databases: Look in chemical patent registries, clinical trial registries (like ClinicalTrials.gov), or pharmaceutical company pipelines, as this compound may be in early development stages.

References

Finrozole cost-benefit analysis research use

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Finrozole

This compound (MPV-2213ad) is identified in research as a novel, nonsteroidal, competitive aromatase inhibitor. The available scientific data is primarily from a single early-phase pharmacokinetic study [1].

The table below summarizes the key pharmacokinetic parameters from a study in healthy male volunteers:

Parameter 3 mg Tablet 3 mg Solution 9 mg Tablet 9 mg Solution 30 mg Tablet
Time to Peak Concentration (tmax) 2.94 hours 0.63 hours 2.50 hours 0.71 hours 3.13 hours
Peak Concentration (Cmax) 2.11 ng/mL 6.22 ng/mL 8.88 ng/mL 36.87 ng/mL 18.20 ng/mL
Area Under Curve (AUC(0,∞)) 13.25 ng/mL·h 13.93 ng/mL·h 57.68 ng/mL·h 75.54 ng/mL·h 118.23 ng/mL·h
Elimination Half-Life (t1/2,z) 8.36 hours 3.38 hours 7.85 hours 2.86 hours 7.71 hours
Relative Bioavailability (Tablet vs. Solution) 89% - 78% - -

Experimental Protocol Summary [1]:

  • Objective: To investigate the pharmacokinetics of single oral doses of this compound.
  • Design: Open, partly randomized cross-over study.
  • Subjects: 23 healthy male volunteers.
  • Interventions: Single doses of 3 mg, 9 mg, or 30 mg this compound, administered as tablets or an oral solution.
  • Data Collection: Blood samples were collected over 5 days post-administration.
  • Analysis: Serum concentrations were determined using high-performance liquid chromatography combined with mass spectrometry (HPLC-MS/MS). Pharmacokinetic parameters were calculated with a noncompartmental model using PCNONLIN software.

Context from Cost-Benefit Analyses of Other Aromatase Inhibitors

While data on this compound is scarce, cost-benefit analyses are commonly performed for other, established aromatase inhibitors. The methodology from these studies can serve as a reference for the type of analysis you might be looking for regarding this compound.

The diagram below illustrates the standard workflow for a cost-utility analysis, which is a common form of cost-benefit assessment in pharmaceuticals.

Start Define Study Objective and Comparators Model Choose Health Economic Model (e.g., Partitioned Survival Model) Start->Model Inputs Gather Model Inputs Model->Inputs Pop Population Data Inputs->Pop Eff Efficacy Data (Overall Survival, Progression-Free Survival) Inputs->Eff Cost Cost Data (Drug, Administration, Monitoring, Adverse Events) Inputs->Cost Util Utility Weights (Quality of Life) Inputs->Util Calc Run Model Simulation Over Time Horizon Pop->Calc Eff->Calc Cost->Calc Util->Calc Output Calculate Outcomes: Total Costs, QALYs, ICER Calc->Output Sens Sensitivity Analysis Output->Sens End Interpret Results and Conclude Sens->End

Examples of such analyses for other drugs include:

  • Letrozole and Anastrozole: A UK study found both to be cost-effective versus tamoxifen for early breast cancer, with incremental costs per QALY gained under £12,000 [2].
  • Palbociclib and Ribociclib: These CDK4/6 inhibitors, used with letrozole, have been evaluated in multiple countries. While clinically effective, they are often not found to be cost-effective versus letrozole monotherapy in first-line metastatic breast cancer due to high drug costs [3] [4].

How to Proceed

The lack of this compound cost-benefit data is likely because it has not progressed to late-stage clinical trials or market approval. For the most current status, you could:

  • Search clinical trial registries like ClinicalTrials.gov for any ongoing or completed studies.
  • Look for newer scientific publications by the original researchers or institutions involved in its early development.

References

Finrozole therapeutic index comparison

Author: Smolecule Technical Support Team. Date: February 2026

Finrozole Profile and Available Data

This compound (MPV-2213ad) is a novel, non-steroidal, competitive aromatase inhibitor that was under investigation. The key details available are summarized in the table below.

Attribute Details on this compound
Mechanism of Action Competitive aromatase inhibitor (blocks conversion of androgens to estrogens) [1] [2].
Development Status Discontinued (Phase II for urination disorders as of 2005) [2].
Pharmacokinetic Data Single oral dose (3mg-30mg) in humans: Time to peak concentration ((T_{max})): 0.6-3.1 hrs. Elimination half-life ((t_{1/2,z})): ~3 hrs (solution) to ~8 hrs (tablet). Exposure (AUC) and peak concentration ((C_{max})) increased with dose [1].
In-vitro Potency (IC₅₀) 0.2–0.5 µM (referenced as a control in a study of new compounds) [3].

Experimental Protocol for Aromatase Inhibition

The search results describe a homogeneous time-resolved fluorescence (HTRF) assay, which is a common method for high-throughput screening of aromatase inhibitors [4]. The core methodology is as follows:

  • Principle: This is a cell-free assay that measures the activity of the aromatase enzyme directly. It relies on fluorescence resonance energy transfer (FRET) between donor and acceptor molecules. Aromatase activity disrupts this energy transfer, and inhibitors are identified by a reduction in the resulting fluorescent signal [4].
  • Procedure: The assay is conducted in 384-well plates for high-throughput screening. The reaction mixture includes the aromatase enzyme, its androgen substrate (e.g., androstenedione), the cofactor NADPH, and the test compound. The fluorescence signal is measured after incubation. The quality of the assay is typically validated using metrics like the Z' factor (a measure of assay robustness) and the signal-to-background (S/B) ratio [4].
  • Data Analysis: The percentage inhibition caused by a test compound is calculated relative to controls (enzyme with no inhibitor, and background with no enzyme). Dose-response curves are generated from which the half-maximal inhibitory concentration (IC₅₀) is determined [4].

Aromatase Inhibition Signaling Pathway

The following diagram illustrates the core biochemical pathway targeted by this compound and other aromatase inhibitors.

aromatase_pathway Aromatase Inhibition Pathway Androgens Androgens Estrogens Estrogens Androgens->Estrogens Conversion Aromatase Aromatase Aromatase->Androgens  Catalyzes Inhibitor Inhibitor Inhibitor->Aromatase  Binds & Inhibits

Information Constraints and Therapeutic Index

The therapeutic index is a critical measure of a drug's safety, calculated as the ratio of the dose that causes toxicity to the dose that elicits a therapeutic effect. A comprehensive comparison requires extensive data from clinical trials, which is not available for this compound in the search results.

  • Data Gap: The search results provide early-phase human pharmacokinetics and in-vitro potency for this compound [1] [3], but lack detailed human efficacy results and comprehensive safety or toxicity data from larger trials. Information on other aromatase inhibitors for comparison is also absent.
  • Development Status: this compound's development was discontinued after Phase II trials [2]. Drugs that do not progress to later stages of clinical development often do so due to insufficient therapeutic efficacy, an unacceptable safety profile, or strategic business decisions.

References

The Framework for CYP Enzyme Selectivity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Evaluating a compound's selectivity for CYP enzymes involves assessing its potential to act as a substrate, inhibitor, or inducer for each enzyme. The U.S. Food and Drug Administration (FDA) provides tables of established substrates, inhibitors, and inducers for key CYP enzymes to serve as references for drug interaction studies [1].

The table below summarizes the sensitive and selective index substrates used in clinical drug-drug interaction (DDI) studies for major CYP enzymes. A selective substrate is one whose metabolism is primarily dependent on a single CYP pathway [1].

| CYP Enzyme | Clinical Index Substrates | Sensitivity Class | | :--- | :--- | :--- | | CYP1A2 | Caffeine, Tizanidine | Sensitive index substrate [1] | | CYP2B6 | (No sensitive index substrates identified) [1] | | CYP2C8 | Repaglinide | Sensitive index substrate (also an OATP1B1 substrate) [1] | | CYP2C9 | Tolbutamide, S-warfarin | Moderately sensitive substrate [1] | | CYP2C19 | Lansoprazole, Omeprazole | Moderately sensitive substrate [1] | | CYP2D6 | Desipramine, Dextromethorphan, Nebivolol | Sensitive index substrate [1] | | CYP3A | Midazolam, Triazolam | Sensitive index substrate [1] |

The following table lists established index inhibitors, which are compounds known to predictably inhibit a specific metabolic pathway. Inhibitors are classified by their potency (strong, moderate, weak) [1].

CYP Enzyme Strong Inhibitors Moderate Inhibitors
CYP1A2 Fluvoxamine [1]
CYP2B6 (No index inhibitors identified) [1]
CYP2C8 Gemfibrozil [1] Clopidogrel [1]
CYP2C9 Fluconazole [1]
CYP2C19 Fluvoxamine [1]
CYP2D6 Fluoxetine, Paroxetine [1] Mirabegron [1]
CYP3A Clarithromycin, Itraconazole [1] Erythromycin, Fluconazole, Verapamil [1]

Experimental Protocols for Determining Selectivity

To generate data for a guide comparing Finrozole's selectivity, the following established experimental approaches are used.

  • In vitro Inhibition Screening: This is a standard method to determine a compound's inhibitory potential against a panel of human CYP enzymes. Assays are typically performed using human liver microsomes or recombinant CYP enzymes. The concentration of the test compound that inhibits enzyme activity by 50% (IC₅₀) is determined for each CYP isoform [2]. Lower IC₅₀ values indicate greater inhibitory potency.
  • Enzyme Kinetics and Mechanism of Inhibition: For a promising selective inhibitor, further studies characterize the inhibition mechanism (e.g., competitive, non-competitive) and determine the inhibition constant (Ki). This provides a more quantitative measure of binding affinity to the target enzyme versus others [3].
  • Selectivity Index Calculation: The selectivity of a compound is often expressed as a ratio. It can be calculated by comparing the IC₅₀ or Ki value for the off-target enzymes to the value for the primary target enzyme. A high selectivity index indicates strong specificity. For example, a recent study on a selective CYP1B1 inhibitor demonstrated its potency against CYP1B1 was much higher than against seven other CYP isoforms [4].

This workflow outlines the key stages of a comprehensive CYP selectivity assessment:

G start Start CYP Selectivity Assessment step1 In vitro Inhibition Screening Determine IC₅₀ against CYP panel start->step1 step2 Characterize Inhibition Determine Ki and mechanism step1->step2 step3 Calculate Selectivity Index (IC₅₀ off-target / IC₅₀ primary target) step2->step3 step4 In vivo Correlation Use clinical DDI data if available step3->step4 end Report Selectivity Profile step4->end

How to Proceed with Your this compound Guide

Since direct data on this compound is unavailable, here are suggestions for completing your comparison guide:

  • Verify the Compound Name: "this compound" may be an internal code name, a research compound not yet in public literature, or a potential misspelling (e.g., Letrozole is a known aromatase inhibitor). Confirming the precise nomenclature is the first step.
  • Consult Primary Literature: Search for scientific publications on this compound in databases like PubMed and Google Scholar. The experimental data you need would most likely be found in a "Drug Metabolism and Disposition" or "Medicinal Chemistry" journal article.
  • Emphasize Experimental Data: For a credible guide, the highest priority is to obtain the specific experimental results from the studies conducted on this compound, ideally using the frameworks and protocols described above.

References

Finrozole preclinical vs clinical data correlation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Finrozole Data

The table below consolidates the key data points found in the search results for this compound (MPV-2213ad).

Aspect Preclinical Data Clinical Data
Primary Source Synthesis and in vitro screening studies [1] Phase I pharmacokinetic study in healthy male volunteers [2] [3]
Potency & Selectivity Identified as a potent and highly selective aromatase inhibitor. The hydroxyl group in its structure was noted to improve selectivity [1]. A potent, dose-dependent suppression of serum estradiol was confirmed [2].

| Pharmacokinetics | Information not available in the provided search results. | Tmax: 2.5-3.1 h (tablet) Cmax: Increased with dose (e.g., 2.11 ng/ml for 3 mg tablet) [2] Half-life: ~8 hours (tablet) [2] Bioavailability: 78-89% for tablets vs. solution [2] | | Key Findings | Developed as part of a program to create selective aromatase inhibitors with a diarylalkyltriazole skeleton [1]. | Safe and well-tolerated in a single-dose study; pharmacokinetics were dose-proportional [2]. | | Indication Studied | Implied to be for hormone-dependent conditions like breast cancer during early development [1]. | Evaluated for the treatment of urinary symptoms in men [2]. |

Experimental Methodologies

The data for this compound comes from distinct types of studies:

  • Preclinical Screening [1]: The potency and selectivity of this compound were determined through in vitro assays. This involves testing the compound's ability to inhibit the aromatase enzyme (CYP19) in cell or tissue preparations, often compared against its effect on other cytochrome P450 enzymes (like CYP11A1) to establish selectivity and avoid unwanted side effects.
  • Clinical Pharmacokinetics [2]: The Phase I study was an open, partly randomized crossover trial. Healthy male volunteers received single oral doses of this compound (3, 9, or 30 mg) as either a tablet or a solution. Serum concentrations of this compound were measured over time using high-performance liquid chromatography combined with mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using a non-compartmental model.

Mechanism of Action and Development Path

The following diagram illustrates this compound's mechanism and the available data from its development pathway.

finrozole_pathway This compound This compound Clinical Clinical This compound->Clinical Phase I PK in Healthy Men Aromatase Aromatase This compound->Aromatase Inhibits Androgens Androgens Estrogens Estrogens Androgens->Estrogens Preclinical Preclinical Preclinical->this compound Identified Selective Inhibitor Aromatase->Androgens Converts

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

322.12298928 Da

Monoisotopic Mass

322.12298928 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40028KHQ6B

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard

Health Hazard

Other CAS

160146-17-8

Wikipedia

Finrozole

Dates

Last modified: 02-18-2024
1: Huuskonen P, Myllynen P, Storvik M, Pasanen M. The effects of aflatoxin B1 on transporters and steroid metabolizing enzymes in JEG-3 cells. Toxicol Lett. 2013 Apr 26;218(3):200-6. doi: 10.1016/j.toxlet.2013.01.015. PubMed PMID: 23402939.
2: Storvik M, Huuskonen P, Kyllönen T, Lehtonen S, El-Nezami H, Auriola S, Pasanen M. Aflatoxin B1--a potential endocrine disruptor--up-regulates CYP19A1 in JEG-3 cells. Toxicol Lett. 2011 May 10;202(3):161-7. doi: 10.1016/j.toxlet.2011.01.028. PubMed PMID: 21296134.
3: Savolainen S, Pakarainen T, Huhtaniemi I, Poutanen M, Mäkelä S. Delay of postnatal maturation sensitizes the mouse prostate to testosterone-induced pronounced hyperplasia: protective role of estrogen receptor-beta. Am J Pathol. 2007 Sep;171(3):1013-22. PubMed PMID: 17640960; PubMed Central PMCID: PMC1959505.
4: Fechner S, Husen B, Thole H, Schmidt M, Gashaw I, Kimmig R, Winterhager E, Grümmer R. Expression and regulation of estrogen-converting enzymes in ectopic human endometrial tissue. Fertil Steril. 2007 Oct;88(4 Suppl):1029-38. PubMed PMID: 17316633.
5: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Oct;28(8):533-91. PubMed PMID: 17136234.
6: Parkkinen T, Nevanen TK, Koivula A, Rouvinen J. Crystal structures of an enantioselective fab-fragment in free and complex forms. J Mol Biol. 2006 Mar 24;357(2):471-80. PubMed PMID: 16427081.
7: Vuolanto A, Leisola M, Jokela J. Enantioselective affinity chromatography of a chiral drug by crystalline and carrier-bound antibody fab fragment. Biotechnol Prog. 2004 May-Jun;20(3):771-6. PubMed PMID: 15176881.
8: Li X, Strauss L, Mäkelä S, Streng T, Huhtaniemi I, Santti R, Poutanen M. Multiple structural and functional abnormalities in the p450 aromatase expressing transgenic male mice are ameliorated by a p450 aromatase inhibitor. Am J Pathol. 2004 Mar;164(3):1039-48. PubMed PMID: 14982857; PubMed Central PMCID: PMC1614717.
9: Streng T, Lehtoranta M, Poutanen M, Talo A, Lammintausta R, Santti R. Developmental, estrogen induced infravesical obstruction is reversible in adult male rodents. J Urol. 2002 Nov;168(5):2263-8. PubMed PMID: 12394772.
10: Li X, Wärri A, Mäkelä S, Ahonen T, Streng T, Santti R, Poutanen M. Mammary gland development in transgenic male mice expressing human P450 aromatase. Endocrinology. 2002 Oct;143(10):4074-83. PubMed PMID: 12239119.
11: Lee SB, Mitchell DT, Trofin L, Nevanen TK, Söderlund H, Martin CR. Antibody-based bio-nanotube membranes for enantiomeric drug separations. Science. 2002 Jun 21;296(5576):2198-200. PubMed PMID: 12077410.
12: Ahokoski O, Irjala K, Taalikka M, Manninen P, Halonen K, Kangas L, Salminen E, Huupponen R, Scheinin H. Pharmacokinetics of finrozole (MPV-2213ad), a novel selective aromatase inhibitor, in healthy men. Br J Clin Pharmacol. 2001 Dec;52(6):702-4. PubMed PMID: 11736883; PubMed Central PMCID: PMC2014559.
13: Luukkaa V, Rouru J, Ahokoski O, Scheinin H, Irjala K, Huupponen R. Acute inhibition of oestrogen biosynthesis does not affect serum leptin levels in young men. Eur J Endocrinol. 2000 Feb;142(2):164-9. PubMed PMID: 10664525.
14: Ahokoski O, Irjala K, Huhtala S, Salminen E, Scheinin H, Huupponen R. A double-blind study of MPV-2213ad, a novel aromatase inhibitor, in healthy male subjects. Eur J Clin Pharmacol. 1999 Mar;55(1):27-34. PubMed PMID: 10206081.
15: Ahokoski O, Irjala K, Huupponen R, Halonen K, Salminen E, Scheinin H. Hormonal effects of MPV-2213ad, a new selective aromatase inhibitor, in healthy male subjects. A phase I study. Br J Clin Pharmacol. 1998 Feb;45(2):141-6. PubMed PMID: 9491826; PubMed Central PMCID: PMC1873353.

Explore Compound Types